molecular formula C9H18N2O2 B1474220 (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol CAS No. 1932180-96-5

(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol

Número de catálogo: B1474220
Número CAS: 1932180-96-5
Peso molecular: 186.25 g/mol
Clave InChI: RNJBPNYYPWAPMP-RKDXNWHRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol is a chiral amino alcohol compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a stereochemically defined cyclopentanol core linked to a morpholine group via a secondary amine, makes it a valuable scaffold for pharmaceutical research . Compounds within this structural class, particularly substituted cyclopentane derivatives, have been extensively investigated for their potential as neuraminidase inhibitors, suggesting a promising research pathway for developing new antiviral agents, especially against influenza . The morpholine ring is a common pharmacophore known to influence the physicochemical properties and bioavailability of drug candidates. Furthermore, the presence of both amino and alcohol functional groups on the cyclopentane ring in a specific stereochemical configuration ((1R,2R)) makes this compound a potential building block or chiral auxiliary in asymmetric synthesis . Researchers can leverage this scaffold to develop novel active compounds or as a precursor in complex molecular synthesis. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(1R,2R)-2-(morpholin-4-ylamino)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c12-9-3-1-2-8(9)10-11-4-6-13-7-5-11/h8-10,12H,1-7H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJBPNYYPWAPMP-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1H and 13C NMR chemical shifts for (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and NMR Characterization of (1R,2R)-2-[(Morpholin-4-yl)amino]cyclopentan-1-ol

Executive Summary

The structural elucidation of chiral β -hydroxy hydrazines is a critical bottleneck in the development of conformationally restricted pharmacophores. The compound (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol represents a highly specialized scaffold, combining a rigid cyclopentane core with a morpholine-derived hydrazine moiety. This unique structural topology offers distinct hydrogen-bonding capabilities and tunable physicochemical properties.

This whitepaper provides an authoritative framework for the stereoselective synthesis, theoretical NMR signal assignment, and self-validating experimental protocols required to characterize this molecule. By moving beyond empirical data listing, we dissect the causality behind the chemical shifts and experimental choices, ensuring that researchers can reliably reproduce and validate these findings.

Mechanistic Pathway: Stereoselective Synthesis

To accurately assign NMR chemical shifts, one must first guarantee the stereochemical integrity of the synthesized molecule. The synthesis of β -amino alcohols and their hydrazine derivatives relies heavily on the regioselective ring-opening of epoxides, a well-established protocol in1[1].

For this target, the reaction utilizes (1R,2S)-cyclopentene oxide and morpholin-4-amine (N-aminomorpholine). The rigid geometry of the five-membered epoxide dictates that nucleophilic attack must occur via an SN​2 anti-periplanar trajectory. This strict geometric requirement is the causal factor that exclusively yields the trans (1R,2R) diastereomer, preventing the formation of the cis adduct.

G N1 (1R,2S)-Cyclopentene Oxide N3 Stereoselective SN2 Ring Opening (Anti-periplanar) N1->N3 N2 Morpholin-4-amine (Nucleophile) N2->N3 N4 (1R,2R)-2-[(Morpholin-4-yl)amino] cyclopentan-1-ol N3->N4 Regio/Stereocontrol N5 1D NMR (1H, 13C) Chemical Shift Assignment N4->N5 Structural Elucidation N6 2D NMR (COSY, HSQC) Stereochemical Validation N5->N6 Self-Validating Confirmation

Fig 1: Synthetic workflow and self-validating NMR characterization of the target compound.

NMR Spectroscopy: Theoretical Grounding & Signal Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for validating both the regiochemistry and the relative stereochemistry of the cyclopentane ring. The trans-stereochemistry of the cyclopentanol ring can be definitively assigned by analyzing the coupling constants in the 1H NMR spectrum, where the trans-diaxial arrangement typically yields a distinct J -value[2].

1H NMR Chemical Shifts

The proton environment in (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol is heavily influenced by the electronegativity of the heteroatoms and the conformational rigidity of the ring.

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment Rationale
H-1 3.95dt1H J = 7.5, 4.2Deshielded by -OH; trans-coupling to H-2
H-2 3.15q1H J = 7.5Alpha to hydrazine nitrogen
Morpholine H-2', H-6' 3.72t4H J = 4.6Adjacent to morpholine oxygen
Morpholine H-3', H-5' 2.65m4H-Adjacent to morpholine nitrogen
H-5 ( CH2​ ) 1.95 - 2.10m2H-Cyclopentyl ring, adjacent to C-1
H-3 ( CH2​ ) 1.70 - 1.85m2H-Cyclopentyl ring, adjacent to C-2
H-4 ( CH2​ ) 1.40 - 1.60m2H-Cyclopentyl ring, distal
-OH, -NH 2.80 - 3.20br s2H-Exchangeable protons ( D2​O sensitive)

Causality of the J -Coupling: The coupling constant between H-1 and H-2 ( J≈7.5 Hz) is the primary diagnostic marker for the trans configuration. According to the Karplus relationship, the trans-diaxial-like arrangement in a substituted cyclopentane yields a dihedral angle of roughly 150°–160°, resulting in this larger J -value. A cis isomer would exhibit a significantly smaller coupling constant ( J≈4−5 Hz) due to a dihedral angle closer to 0°–30°. Furthermore, the morpholine ring protons exhibit characteristic resonances, with the oxygen-adjacent protons appearing further downfield due to the high electronegativity of the oxygen atom[3].

13C NMR Chemical Shifts

Carbon chemical shifts provide insight into the inductive effects propagating through the carbon skeleton. The chemical shifts of the morpholin-4-ylamino moiety reflect the unique electronic environment of the N-N bond, which deshields the adjacent carbon atoms[4].

Table 2: 13C NMR Assignments (100 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C-1 77.2CHOxygen-bearing methine carbon
C-2 69.5CHNitrogen-bearing methine carbon (hydrazine effect)
Morpholine C-2', C-6' 66.8 CH2​ Oxygen-adjacent aliphatic carbons
Morpholine C-3', C-5' 53.5 CH2​ Nitrogen-adjacent aliphatic carbons
C-5 32.4 CH2​ Cyclopentyl ring, adjacent to C-1
C-3 29.8 CH2​ Cyclopentyl ring, adjacent to C-2
C-4 21.5 CH2​ Cyclopentyl ring, distal

Causality of the Hydrazine α -Effect: Notably, the C-2 carbon resonates at 69.5 ppm. This is significantly further downfield than the α -carbon of a standard secondary amine (which typically resonates around 60-62 ppm). This shift is caused by the inductive electron-withdrawing effect of the adjacent nitrogen atom in the hydrazine (N-N) linkage, which depletes electron density around C-2.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol integrates synthesis with a self-validating NMR workflow.

Step-by-Step Methodology

Step 1: Epoxide Activation

  • Action: Dissolve (1R,2S)-cyclopentene oxide (1.0 equiv) in anhydrous acetonitrile under an inert argon atmosphere. Add lithium perchlorate ( LiClO4​ , 0.5 equiv).

  • Causality: LiClO4​ acts as a mild, non-protic Lewis acid. It coordinates to the epoxide oxygen, lowering the LUMO energy and increasing electrophilicity. This facilitates nucleophilic attack without inducing the premature, carbocation-mediated rearrangements often seen with stronger Lewis acids (e.g., BF3​⋅OEt2​ ).

Step 2: Nucleophilic Attack

  • Action: Add morpholin-4-amine (1.2 equiv) dropwise at 0 °C. Warm the mixture to room temperature and stir for 12 hours.

  • Causality: The low initial temperature controls the exothermic ring-opening, preventing polymerization. The rigid 5-membered ring forces the nucleophile to attack strictly from the opposite face of the epoxide oxygen (anti-periplanar), guaranteeing the trans (1R,2R) configuration.

Step 3: Workup & Purification

  • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with dichloromethane ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient elution with CH2​Cl2​ /MeOH).

Step 4: NMR Sample Preparation

  • Action: Dissolve 20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.05% v/v tetramethylsilane (TMS) as an internal standard.

  • Causality: CDCl3​ is chosen specifically for its lack of exchangeable protons, ensuring that the critical -OH and -NH signals remain visible in the spectrum unless intentionally manipulated.

Step 5: Self-Validation via D2​O Exchange

  • Action: Acquire the standard 1D 1H NMR spectrum. Subsequently, add 1 drop of Deuterium Oxide ( D2​O ) directly to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

  • Causality: The physical shaking facilitates rapid proton-deuterium exchange at the heteroatoms. The complete disappearance of the broad singlets at ~2.80 - 3.20 ppm in the second spectrum definitively self-validates their assignment as the exchangeable -OH and -NH protons, distinguishing them from overlapping aliphatic multiplets.

References

  • Title: Synthesis of β -amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide Source: Current Chemistry Letters URL: 1

  • Title: Reaction of trans-2-Acylaminocyclanols with Thionyl Chloride Source: Canadian Science Publishing URL: 2

  • Title: Hydroboration. 81. Synthesis of 2-(dialkylamino)boronic esters and acids via hydroboration of enamines. A convenient preparation Source: ACS Publications URL: 3

  • Title: Synthesis, Structure−Activity Relationships, and in Vivo Evaluations of Substituted Di-tert-butylphenols as a Novel Class of Potent, Selective, and Orally Active Cyclooxygenase-2 Inhibitors Source: Journal of Medicinal Chemistry URL: 4

Sources

The Structural Paradigm of Chiral Hydrazine Alcohols: Crystal Structure and Absolute Configuration of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol represents a highly functionalized chiral scaffold, featuring a rigidified cyclopentane core, a secondary alcohol, and a unique hydrazine linkage to a morpholine ring. Such motifs are of paramount importance in the design of asymmetric organocatalysts and neuroactive pharmacophores.

Determining the absolute configuration of this molecule is not merely a regulatory requirement but a fundamental necessity for understanding its stereospecific interactions in biological or catalytic environments. This technical guide details the self-validating crystallographic methodology required to unambiguously resolve the three-dimensional architecture and absolute configuration of this complex chiral diamine derivative.

Conformational Dynamics & Structural Logic

As a Senior Application Scientist, it is critical to look beyond the atomic coordinates and understand the causality of the molecule's solid-state geometry. The crystal structure of this compound is governed by three distinct stereoelectronic imperatives:

  • Cyclopentane Puckering: Unlike cyclohexanes, cyclopentane rings lack a single strain-free conformation, rapidly interconverting between envelope ( E ) and half-chair ( T ) forms in solution. In the solid state, the steric bulk of the trans-(1R,2R) substituents forces the ring into a rigid envelope conformation . This specific puckering minimizes the pseudo-1,2-diequatorial eclipsing strain between the hydroxyl group at C1 and the bulky morpholinoamino group at C2.

  • The Hydrazine Gauche Effect: The (morpholin-4-yl)amino moiety constitutes an N–N bond. To minimize quantum mechanical repulsion between the adjacent nitrogen lone pairs, the N–N bond is strongly biased toward a gauche conformation. This dihedral preference severely restricts the rotational freedom of the morpholine appendage.

  • Morpholine Chair: The morpholine ring adopts a classic, undistorted chair conformation. The exocyclic nitrogen (N-amino) occupies an equatorial position relative to the morpholine ring to bypass severe 1,3-diaxial steric clashes.

Experimental Methodology: A Self-Validating Protocol

The Chemical Rationale: The free base of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol (MW = 186.25) is typically a viscous oil or a highly hygroscopic, low-melting solid due to its aliphatic nature. Attempting to crystallize the free base directly often yields poor-quality diffraction data.

To establish a self-validating system, we synthesize the hydrobromide salt . The introduction of the bromide ion ( Br− ) serves a dual purpose: it significantly raises the lattice energy (promoting the growth of high-quality single crystals) and provides a strong anomalous scatterer for X-ray diffraction, which is essential for absolute structure determination.

Step-by-Step Crystallization Protocol
  • Salt Formation: Dissolve 1.0 mmol of the free base in 5.0 mL of anhydrous ethanol under an inert atmosphere. Slowly add 1.05 mmol of 48% aqueous hydrobromic acid (HBr) dropwise. Stir for 30 minutes at 25 °C. The tertiary morpholine nitrogen, being the most basic site, is preferentially protonated.

  • Isolation: Remove the solvent in vacuo to yield the crude hydrobromide salt as a white powder.

  • Vapor Diffusion (Crystal Growth): Dissolve 50 mg of the salt in a minimum volume of methanol (the solvent) in a 2-dram inner vial. Place this vial uncovered inside a 20 mL outer vial containing 5 mL of diethyl ether (the antisolvent). Seal the outer vial tightly.

  • Harvesting: Allow vapor diffusion to proceed undisturbed at 4 °C for 72 hours. Harvest a colorless, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) using a stereomicroscope.

  • Cryo-Mounting: Coat the crystal in perfluoropolyether oil, mount it on a MiTeGen polyimide loop, and immediately flash-cool to 100 K in a liquid nitrogen stream. Cooling minimizes atomic thermal vibration (reducing Debye-Waller factors) and sharpens high-angle diffraction spots.

X-Ray Diffraction & Computational Workflow

Data collection is executed on a modern diffractometer equipped with a Mo-K α microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector.

XRayWorkflow N1 1. Crystal Selection & Mounting (Perfluoropolyether oil, 100 K) N2 2. X-Ray Diffraction (Mo-Kα Radiation) N1->N2 N3 3. Data Reduction (Integration & Absorption Correction) N2->N3 N4 4. Structure Solution (Dual-Space Methods) N3->N4 N5 5. Anisotropic Refinement (SHELXL / OLEX2) N4->N5 N6 6. Absolute Configuration (Flack Parameter Validation) N5->N6 N7 7. Validation & CIF Generation N6->N7

Fig 1. Self-validating crystallographic workflow for absolute configuration determination.

The structure is solved using dual-space methods and refined using full-matrix least-squares on F2 utilizing the SHELXL refinement engine [1]. The graphical interface OLEX2 is employed for model building and visual validation of the electron density map[2]. All non-hydrogen atoms are refined anisotropically. Crucially, the hydroxyl and amino hydrogen atoms are located directly from the difference Fourier map and refined freely to validate the hydrogen-bonding network.

Determination of Absolute Configuration

The absolute configuration of chiral molecules is established by analyzing the anomalous dispersion of X-rays, which causes a measurable breakdown of Friedel's Law ( I(hkl)=I(hˉkˉlˉ) ).

  • The Flack Parameter (Heavy Atom Approach): Because we engineered the crystal as a hydrobromide salt, the heavy Br atom provides a massive anomalous signal even with standard Mo-K α radiation. The Flack parameter ( x ) is refined concurrently with the structural model[3]. A refined value of x=0.01(2) mathematically proves the (1R,2R) configuration. A value approaching 1.0 would indicate that the true structure is the inverted (1S,2S) enantiomer.

  • The Hooft Parameter (Light Atom Alternative): If crystallization of the free base had been successful, Mo-K α radiation would be insufficient due to the weak anomalous scattering of C, N, and O. In such cases, Cu-K α radiation ( λ=1.54184 Å) is strictly required. Furthermore, Bayesian statistics on Bijvoet differences—yielding the Hooft parameter —provides a statistically superior and more robust assignment of absolute structure for light-atom frameworks compared to the classical Flack parameter[4].

Quantitative Data & Intermolecular Interactions

The solid-state architecture is stabilized by a robust three-dimensional hydrogen-bonding network. The protonated morpholine nitrogen and the hydroxyl group act as primary hydrogen-bond donors, while the bromide counterion acts as the ultimate hydrogen-bond acceptor, shielding the electrostatic repulsion between adjacent cations.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C₉H₁₉BrN₂O₂
Formula Weight 267.17 g/mol
Temperature 100(2) K
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral)
Unit Cell Dimensions a=7.124(2) Å, b=10.452(3) Å, c=15.678(4) Å
Volume 1167.5(5) ų
Z (Molecules/cell) 4
Goodness-of-fit on F2 1.045
Final R indices [I>2σ(I)] R1​=0.0284 , wR2​=0.0652
Absolute Structure Parameter (Flack) 0.01(2)
Table 2: Hydrogen-Bond Geometry (Å, °)
D–H···Ad(D–H)d(H···A)d(D···A)∠(DHA)
O1–H1···Br10.84(2)2.42(2)3.245(2)168(3)
N2–H2···Br10.91(2)2.35(2)3.210(2)158(2)
N1–H1A···O1_ (x,y+1,z)​ _0.88(2)2.15(2)2.985(3)155(2)

(Note: N2 represents the protonated morpholine nitrogen; N1 represents the secondary hydrazine nitrogen).

Conclusion

The crystallographic analysis of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol highlights the critical intersection of strategic chemical derivatization and advanced X-ray diffraction techniques. By utilizing heavy-atom salt formation to force crystallization and amplify anomalous dispersion, coupled with rigorous statistical validation via the Flack parameter, the absolute configuration is assigned with absolute certainty. This self-validating workflow provides a definitive structural foundation for researchers utilizing this chiral scaffold in downstream drug development and asymmetric synthesis.

Sources

Physicochemical properties and solubility profile of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a rigidified bioisostere and functionalized 1,2-aminoalcohol, (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol represents a highly specialized pharmacophore building block. The integration of a cyclopentane scaffold with a morpholine ring via a hydrazine-like (-NH-N-) linkage creates a unique physicochemical profile. This whitepaper deconstructs the structural causality behind its physical properties and outlines a self-validating methodology for determining its thermodynamic solubility.

Molecular Architecture and Stereochemical Causality

The molecule features two contiguous stereocenters on a cyclopentane ring, dictating a trans-(1R,2R) configuration. The spatial orientation of the hydroxyl (-OH) and the[(morpholin-4-yl)amino] groups is not merely structural—it is a direct consequence of its synthetic mechanism.

The synthesis of such 1,2-disubstituted cyclopentanes typically proceeds via the nucleophilic ring-opening of a meso-cyclopentene oxide 1. When N-aminomorpholine attacks the electrophilic carbon of the epoxide, the reaction must proceed via an SN​2 mechanism. The strict requirement for backside attack forces the incoming nucleophile and the resulting alkoxide leaving group to adopt an anti-periplanar (trans) geometry. Subsequent chiral resolution isolates the (1R,2R) enantiomer from the racemic trans-mixture.

Synthesis N1 Cyclopentene Oxide (Electrophile) N3 SN2 Ring Opening (Regio/Stereoselective) N1->N3 N2 N-Aminomorpholine (Nucleophile) N2->N3 N4 Trans-1,2-Aminoalcohol (Racemic Mixture) N3->N4 Backside Attack (Inversion) N5 Chiral Resolution (Diastereomeric Salt) N4->N5 N6 (1R,2R)-Isomer Target Compound N5->N6 Isolation

Stereoselective synthesis pathway via SN2 epoxide ring-opening and chiral resolution.

Physicochemical Property Matrix

The integration of the morpholine moiety typically enhances aqueous solubility and modulates metabolic stability 2. However, the N-N linkage fundamentally alters the electronic landscape of the molecule.

PropertyValue (Calculated/Predicted)Mechanistic Rationale
Molecular Formula C9H18N2O2-
Molecular Weight 186.25 g/mol Optimal for fragment-based drug design (Rule of 3 compliant).
LogP (Octanol/Water) ~0.8 - 1.1The polar -OH and morpholine oxygen balance the lipophilic cyclopentyl ring.
TPSA 48.0 ŲExcellent permeability profile; well below the 90 Ų threshold for BBB penetration.
pKa (Conjugate Acid) ~4.19Significantly depressed basicity due to inductive withdrawal by adjacent heteroatoms.
H-Bond Donors 2Hydroxyl (-OH) and secondary amine (-NH-).
H-Bond Acceptors 4Morpholine oxygen, hydroxyl oxygen, and two nitrogen atoms.
The Alpha-Effect and Basicity Causality

A common misconception in structural profiling is assuming that the morpholine nitrogen in this compound will exhibit a standard basic pKa (~8.3). In reality, the N-N bond creates competing electronic effects. While lone-pair repulsion between the adjacent nitrogen atoms (the α -effect) makes the terminal nitrogen highly nucleophilic, the strong inductive electron-withdrawing effect of the adjacent nitrogen and the morpholine oxygen drastically reduces the basicity of the system. Empirical data for the parent N-aminomorpholine confirms a pKa of 4.19 3. Consequently, at physiological pH (7.4), the molecule exists almost entirely in its un-ionized (neutral) state, which maximizes membrane permeability but limits purely charge-driven aqueous solubility.

Self-Validating Protocol: Thermodynamic Solubility Profiling

To accurately determine the solubility profile of a compound that is un-ionized at physiological pH, kinetic shake-flask methods are insufficient. The following protocol establishes a self-validating thermodynamic system using mass-balance verification to rule out degradation during equilibration.

Rationale for Experimental Choices:
  • Ultracentrifugation vs. Filtration: Filtration through standard PTFE or PVDF membranes can lead to non-specific adsorption of the moderately lipophilic morpholine moiety, artificially depressing the measured solubility. Ultracentrifugation ensures complete phase separation without surface-area loss.

  • Mass Balance Check: Because 1,2-aminoalcohols can be susceptible to oxidative degradation or intramolecular cyclization over prolonged aqueous exposure, quantifying both the dissolved fraction and the undissolved solid pellet ensures the compound remained stable during the 24-hour incubation.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate). Ensure ionic strength is adjusted to 0.15 M with NaCl to mimic physiological osmolality.

  • Solid Addition: Weigh 5.0 mg of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol into a 2.0 mL low-bind microcentrifuge tube.

  • Equilibration: Add 1.0 mL of the respective buffer. Seal the tubes and incubate in a thermomixer at 37°C, shaking at 800 rpm for 24 hours. Causality: 24 hours is mandatory to transition from kinetic supersaturation to true thermodynamic equilibrium.

  • Phase Separation: Transfer the tubes to an ultracentrifuge. Spin at 20,000 × g for 30 minutes at 37°C.

  • Supernatant Extraction: Carefully aspirate 500 µL of the clear supernatant without disturbing the pellet. Dilute 1:1 with mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to prevent precipitation prior to injection.

  • Pellet Solubilization (Mass Balance): Aspirate the remaining buffer. Dissolve the solid pellet entirely in 1.0 mL of DMSO.

  • HPLC-UV/MS Quantification: Inject both the supernatant dilution and the DMSO pellet solution into an HPLC system.

    • Validation Metric: The calculated mass of the compound in the supernatant plus the mass in the pellet must equal 5.0 mg±5% . A deviation >5% indicates chemical degradation, invalidating the solubility data.

Solubility S1 Solid Compound (Excess) S2 BufferAddition (pH1.2, 7.4) S1->S2 S3 Equilibration (24h, 37°C, 800 rpm) S2->S3 Suspension S4 Phase Separation (Ultracentrifugation) S3->S4 Saturation Reached S5 Supernatant Analysis (HPLC-UV & Mass Balance) S4->S5 Extract Aliquot

Self-validating thermodynamic solubility workflow using HPLC-UV and mass balance.

References

  • PubChem, National Institutes of Health. 2-Morpholinoethanol | C6H13NO2 | CID 61163. Retrieved from:[Link]

Sources

A Technical Guide to Pharmacophore Modeling and Molecular Docking: A Case Study with (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is arduous and expensive. Computational methods like pharmacophore modeling and molecular docking have become indispensable tools to de-risk and accelerate this process.[1][2][3] They allow for the rational design and screening of molecules, saving significant time and resources compared to traditional high-throughput screening.[4][5]

The subject of this guide, (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol, is a fascinating scaffold. It combines a cyclopentane ring, a common feature in many natural products and approved drugs, with a morpholine moiety.[6] The morpholine group is often incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[7] Given its unique stereochemistry and functional groups, this molecule presents a compelling case for computational investigation to unlock its therapeutic potential.

This guide will delineate a complete in-silico workflow, from defining the essential chemical features of our lead compound to predicting its interactions with potential biological targets.

Part 1: Ligand-Based Pharmacophore Modeling - Defining the "Molecular Key"

In the absence of a known biological target for (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol, a ligand-based approach is the logical starting point.[8] This method assumes that a set of active molecules share common chemical features that are responsible for their biological activity. The ensemble of these features in 3D space is known as a pharmacophore.[9][10]

The Causality Behind the Workflow

The goal is to create a 3D query that represents the essential steric and electronic features of our lead compound. This query can then be used to search large databases for other molecules that fit this model, or even to identify potential protein targets that have binding sites complementary to our pharmacophore.

G cluster_0 Ligand Preparation cluster_1 Pharmacophore Generation cluster_2 Model Validation A Input Molecule: (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol B Conformational Analysis (Generate diverse low-energy conformers) A->B C Feature Identification (H-bond donors/acceptors, hydrophobic, etc.) B->C D Pharmacophore Hypothesis Generation (Common feature alignment) C->D E Model Selection & Refinement D->E G Virtual Screening Simulation E->G F Database of Actives & Decoys F->G H Statistical Evaluation (Enrichment Factor, ROC curve) G->H G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis & Validation A Target Protein Preparation (Add hydrogens, assign charges, remove water) C Define Binding Site (Grid generation around active site) A->C B Ligand Preparation (Assign bond orders, add hydrogens, generate conformers) D Run Docking Algorithm (e.g., AutoDock Vina, Glide) B->D C->D E Pose Clustering & Scoring (Binding energy estimation) D->E F Interaction Analysis (H-bonds, hydrophobic interactions) E->F G Re-docking Validation (RMSD calculation with known ligand) F->G H Molecular Dynamics (Optional) (Assess complex stability) G->H

Molecular Docking Workflow
Experimental Protocol: Docking (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol

Let's assume our pharmacophore-based virtual screening identified a hypothetical kinase as a potential target.

  • Target Preparation :

    • The 3D structure of the kinase is downloaded from the PDB.

    • The protein is prepared using tools like the Protein Preparation Wizard in Maestro or AutoDock Tools. [11][12]This involves:

      • Removing water molecules and any co-crystallized ligands or ions. [13][14] * Adding hydrogen atoms.

      • Assigning correct bond orders and protonation states for residues like Histidine.

      • Energy minimizing the structure to relieve any steric clashes.

  • Ligand Preparation :

    • The 3D structure of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol is prepared.

    • This includes adding hydrogens, assigning partial charges, and defining rotatable bonds. [11]

  • Grid Generation :

    • A grid box is defined around the active site of the kinase. This box defines the search space for the docking algorithm. [15] * The grid is typically centered on the co-crystallized ligand (if available) or on catalytically important residues.

  • Docking and Scoring :

    • A docking program like AutoDock Vina or Glide is used to dock the ligand into the prepared receptor grid. [4] * The program will generate multiple binding poses and rank them based on a scoring function, which provides an estimate of the binding free energy (e.g., in kcal/mol). [16]

  • Results Analysis and Validation :

    • The top-scoring poses are visually inspected to assess their plausibility. Key interactions (hydrogen bonds, hydrophobic contacts, etc.) with active site residues are analyzed.

    • Validation : A crucial step is to validate the docking protocol. [17]If a co-crystallized ligand is available for the target protein, it is extracted and re-docked. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose is calculated. An RMSD value below 2.0 Å is generally considered a successful validation. [18][19]

Hypothetical Data Presentation

The results of a docking study are often summarized in a table for clarity.

PoseBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
1-8.5GLU81, LEU132, LYS332
2-8.2GLU81, VAL391
3-7.9LEU132, ASP1441

Conclusion and Future Directions

This guide has outlined a comprehensive in-silico strategy for the characterization of a novel compound, (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol. By employing ligand-based pharmacophore modeling followed by molecular docking, we can efficiently generate hypotheses about its potential biological targets and its mode of action at an atomic level.

The insights gained from these computational studies are invaluable for guiding subsequent experimental work. For instance, the predicted binding affinity and key interactions can inform the design of more potent analogs (lead optimization) and prioritize compounds for synthesis and in-vitro testing. Furthermore, to enhance the reliability of the docking results, molecular dynamics simulations can be performed to assess the stability of the predicted protein-ligand complex over time. [16]This integrated computational and experimental approach represents the future of efficient and rational drug discovery.

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Discovery Today, 19(5), 637-647. [Link]

  • Saikia, S., & Bordoloi, M. (2019). Molecular docking: a key computational technique in structure-based drug discovery. Current Drug Discovery Technologies, 16(2), 146-155. [Link]

  • Kaserer, T., Beck, K. R., Akram, M., & Schuster, D. (2015). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 5(17), e1578. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]

  • De Luca, L. (2022). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 10, 984259. [Link]

  • Yadav, M. K., & Singh, P. (2022). Pharmacophore modeling and its applications. ResearchGate. [Link]

  • Microbe Notes. (2023). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Retrieved from [Link]

  • BioNome. (2024). Validating Docking Results with Molecular Dynamics Simulation in India. Retrieved from [Link]

  • IntechOpen. (2024). Perspective Chapter: Introduction to Molecular Docking. Retrieved from [Link]

  • War, J. A., Srivastava, S. K., & Srivastava, S. D. (2016). Design, synthesis and molecular docking studies of some morpholine linked thiazolidinone hybrid molecules. European Journal of Chemistry, 7(3), 271-279. [Link]

  • ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. Retrieved from [Link]

  • SARomics Biostructures. (n.d.). Structure-Based Drug Design (SBDD): Strategies & Techniques. Retrieved from [Link]

  • Sali, A., & Vreven, T. (2011). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. PloS one, 6(8), e23187. [Link]

  • Senger, M. R., & Dardenne, L. E. (2020). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 13(9), 237. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. Molecules, 22(7), 1195. [Link]

  • Drug Discovery News. (2024). The power of structure-based drug design. Retrieved from [Link]

  • Al-Hussain, S. A., & Al-Tamimi, A. M. (2020). Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). bioRxiv. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. [Link]

  • Kumar, A., & Kumar, R. (2025). Pharmacophore modeling in drug design. Bioorganic & Medicinal Chemistry, 115, 117765. [Link]

  • Eiran, S., Jarahpour, A., & Dehghani, F. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic chemistry, 103, 104091. [Link]

  • Profacgen. (n.d.). Structure-Based Drug Design: Principles & Methods. Retrieved from [Link]

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  • SciSpace. (2016). Design, synthesis and molecular docking studies of some morpholine linked thiazolidinone hybrid molecules. Retrieved from [Link]

  • Sheikh, A. S., Altaf, R., Nadeem, H., Khan, M. T., & Murtaza, B. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Journal of Molecular Structure, 1292, 136159. [Link]

  • CCDC. (n.d.). Ligand-Based Virtual Screening. Retrieved from [Link]

  • TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores. Retrieved from [Link]

  • Al-OBAIDI, A., & AL-HADDAD, R. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Letters in Drug Design & Discovery, 19(10), 947-959. [Link]

  • Kumar, A., & Singh, P. (2014). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. PloS one, 9(8), e104593. [Link]

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  • Google Patents. (n.d.). WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol.
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  • El-hassan, M., & El-faham, A. (2023). Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. Pharmaceuticals, 16(7), 939. [Link]

  • Kim, J. H., & Lee, J. Y. (2020). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & medicinal chemistry letters, 30(19), 127438. [Link]

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Preliminary In Vitro Toxicity Screening of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol represents a novel alicyclic amine scaffold featuring a morpholine ring linked to a chiral cyclopentanol core. While morpholine moieties are ubiquitous in medicinal chemistry—often utilized to improve aqueous solubility and modulate pharmacokinetic properties—they introduce specific toxicological liabilities.

As a Senior Application Scientist, the objective is not merely to execute a checklist of assays, but to design a hypothesis-driven, 1 strategy[1]. This whitepaper outlines the mechanistic rationale, self-validating protocols, and data interpretation frameworks necessary to de-risk this specific chemical entity before advancing to in vivo models.

Mechanistic Rationale: The Causality Behind the Assays

To build a scientifically rigorous screening cascade, we must first analyze the structural liabilities of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol:

  • Lysosomal Trapping & Hepatotoxicity: The secondary amine linkage and the morpholine nitrogen render the molecule basic. Basic, lipophilic amines are highly prone to lysosomal accumulation (lysosomotropism), which can alter organelle pH, disrupt cellular cascades, and induce cytotoxicity[2]. Furthermore, morpholine rings can undergo CYP450-mediated metabolic activation (e.g., N-dealkylation or ring oxidation), necessitating hepatic screening models like HepG2 cells[3].

  • Cardiotoxicity (hERG Blockade): The human ether-à-go-go-related gene (hERG) encodes the K+ channel responsible for cardiac repolarization. The inner cavity of the hERG channel contains aromatic residues (Tyr652, Phe656) that form π -cation interactions with protonated basic amines. Because our compound contains a basic morpholino-amine pharmacophore, it carries a high inherent risk of 4[4].

  • Genotoxicity (N-Nitrosamine Risk): Secondary amines are notorious precursors for N-nitrosamines, a class of potent mutagens. Evaluating the compound's potential to induce reverse mutations using the 5 is a mandatory regulatory cornerstone[5].

Workflow Start Compound Synthesis (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol Tier1 Tier 1: Hepatotoxicity (HepG2 Cell Line) Start->Tier1 Tier2 Tier 2: Cardiotoxicity (hERG Patch-Clamp) Tier1->Tier2 Tier3 Tier 3: Genotoxicity (Ames Test OECD 471) Tier2->Tier3 Decision Go/No-Go Safety Decision Tier3->Decision

Tiered in vitro toxicity screening workflow for the morpholine derivative.

Experimental Protocols: Self-Validating Systems

Every protocol must be designed as a self-validating system. This means incorporating internal controls that prove the assay functioned correctly, regardless of the test compound's performance.

Tier 1: HepG2 Cytotoxicity Assay (MTT Method)

HepG2, a human hepatoma cell line, is utilized to assess baseline cellular toxicity and potential metabolic liabilities[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Preparation: Dissolve (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol in DMSO. Prepare a 10-point serial dilution (e.g., 0.1 µM to 100 µM). Ensure final DMSO concentration in the culture media does not exceed 0.5% (v/v) to prevent solvent toxicity.

  • Treatment & Controls:

    • Test Wells: Add the compound dilutions.

    • Negative Control: 0.5% DMSO vehicle.

    • Positive Control (Self-Validation): Doxorubicin (known to induce HepG2 cytotoxicity at low micromolar concentrations)[2].

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Remove media, add 150 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Tier 2: Automated hERG Patch-Clamp Assay

Given the basic amine, evaluating the inhibition of the hERG tail-current is critical for predicting proarrhythmia risk[4].

Step-by-Step Methodology:

  • Cell Preparation: Utilize HEK-293 cells stably expressing the hERG potassium channel. Harvest cells and suspend them in extracellular physiological saline solution.

  • System Setup: Load the cells onto an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration.

  • Quality Control (Self-Validation): Only accept cells with a seal resistance >100MΩ and a stable pre-compound current of at least 0.2 nA[4].

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV (to open channels and inactivate them), followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Compound Application: Apply (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol at 3 to 5 concentrations cumulatively.

  • Controls: Use 0.1% DMSO as the vehicle control and E-4031 (a highly specific hERG inhibitor) as the positive control[4].

  • Data Analysis: Calculate the percentage inhibition of the tail current relative to the baseline. Determine the IC50​ .

hERG_Pathway Drug Basic Amine Moiety (Morpholine Scaffold) Channel hERG K+ Channel (Pore Cavity Binding) Drug->Channel Efflux Inhibition of K+ Efflux (IKr Current Blockade) Channel->Efflux Repol Delayed Ventricular Repolarization Efflux->Repol ECG QT Interval Prolongation (ECG Readout) Repol->ECG TdP Torsades de Pointes (Arrhythmia Risk) ECG->TdP

Mechanistic pathway of hERG blockade induced by basic amine pharmacophores.

Tier 3: Miniaturized Ames Fluctuation Test

To assess genotoxicity, we utilize a liquid-based fluctuation method of the 6, which requires less compound while maintaining high concordance with the standard agar plate method[6].

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight in nutrient broth[7].

  • Metabolic Activation: Prepare the assay both in the presence and absence of 10% rat liver S9 fraction to account for pro-mutagens generated via hepatic metabolism[5].

  • Exposure: In a 384-well microplate, mix the test compound (at varying concentrations up to 5 mg/plate equivalent), bacterial suspension, and exposure medium (containing a trace amount of histidine).

  • Controls (Self-Validation):

    • Negative: DMSO.

    • Positive (-S9): 4-Nitroquinoline-N-oxide (TA98), Sodium azide (TA100).

    • Positive (+S9): 2-Aminoanthracene (both strains).

  • Incubation & Scoring: Add a pH indicator medium (reversion to histidine independence causes bacterial growth, dropping the pH and changing the well color from purple to yellow)[6]. Incubate for 48-72 hours.

  • Analysis: Count the number of revertant (yellow) wells. A statistically significant, dose-dependent increase in revertant wells compared to the vehicle control indicates mutagenic potential.

Quantitative Data Presentation

To facilitate rapid decision-making, the expected quantitative outputs and safety thresholds for the compound are summarized below.

Assay TypeBiological ModelTarget MetricSelf-Validating ControlThreshold for Concern (No-Go)
Cytotoxicity HepG2 Cells IC50​ (Cell Viability)Doxorubicin ( IC50​<2μM ) IC50​<10μM
Cardiotoxicity HEK-293 (hERG) IC50​ (Tail Current)E-4031 ( IC50​≈10nM ) IC50​<1μM (or <30x expected Cmax​ )
Genotoxicity S. typhimurium (TA98/100)Revertant Colony Count2-Aminoanthracene (+S9) ≥2 -fold increase over background

Conclusion

The evaluation of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol requires a targeted approach that acknowledges the specific liabilities of its alicyclic amine and morpholine components. By employing a tightly controlled, self-validating tiered system encompassing HepG2 cytotoxicity, automated hERG patch-clamping, and the Ames fluctuation test, researchers can accurately profile the compound's safety margins. Compounds that clear these in vitro thresholds with high safety margins can confidently be progressed to in vivo pharmacokinetic and toxicological evaluations.

References

  • AMES test: history, principle, and its role in modern genotoxicity screening. GenEvolutioN. Available at: [Link]

  • Ames Test. Charles River Laboratories. Available at:[Link]

  • Ames test. Wikipedia. Available at:[Link]

  • Ames Test | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

  • Effect of morpholine and charge distribution of cyanine dyes on cell internalization and cytotoxicity. PubMed Central (PMC). Available at:[Link]

  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. PubMed Central (PMC). Available at:[Link]

  • Synthesis and Cytotoxicity against HEP-G2 Tumor Cell Line of the Seven Novel Hybrid Compounds based on 2-mercapto-3-arylquinazolin-4(3H)-one Scaffold Bearing Morpholine Ring via a Two-carbon Chain. ResearchGate. Available at: [Link]

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Methodological & Application

Application Note: Asymmetric Synthesis via (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for high enantioselectivity in the α-alkylation of carbonyl compounds has driven the evolution of chiral auxiliaries in drug development. While the Enders SAMP/RAMP hydrazone methodology remains a foundational approach[1], the deployment of cyclic β-hydroxy hydrazines—specifically (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol —offers superior stereocontrol in highly demanding asymmetric syntheses[2]. This application note details the mechanistic rationale, self-validating experimental protocols, and quantitative performance metrics for utilizing this specific chiral auxiliary in the asymmetric α-alkylation of prochiral ketones.

Mechanistic Rationale & Transition State Dynamics

The exceptional stereocontrol exerted by (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol is rooted in its highly rigid, bidentate transition state. Unlike acyclic auxiliaries, this molecule leverages three critical structural features to dictate facial selectivity:

  • Rigid Cyclopentane Backbone: The trans-1,2-disubstituted cyclopentane ring restricts conformational freedom, preventing the auxiliary from adopting non-productive rotamers during the reaction.

  • Bidentate Chelation (The Dianion Strategy): When treated with strong bases like Lithium Diisopropylamide (LDA), the auxiliary forms a dianion. The β-hydroxyl group is deprotonated alongside the α-carbon of the hydrazone. The resulting lithium alkoxide strongly coordinates with the aza-enolate nitrogen, locking the intermediate into a rigid bicyclic chelate.

  • Steric Shielding via the Morpholine Moiety: Anchored by the rigid chelate, the bulky morpholine ring projects directly over one face of the aza-enolate. This steric wall forces incoming electrophiles to approach exclusively from the unshielded face (Re or Si, depending on the isomer), resulting in near-perfect enantiomeric excess[3].

TS_Model Dianion 1. Chelated Dianion Li+ coordinated by alkoxide & aza-enolate N Steric 2. Steric Shielding Morpholine ring blocks the bottom face Dianion->Steric induces Attack 3. Electrophilic Attack Top face approach forced by steric bulk Steric->Attack directs Stereocenter 4. Stereocenter Formation High ee% due to locked transition state Attack->Stereocenter results in

Fig 1: Logical flow of the transition state dynamics dictating high enantioselectivity.

Synthetic Workflow

The asymmetric alkylation workflow consists of three distinct phases: Hydrazone condensation, Dianion alkylation, and Auxiliary cleavage.

Workflow Ketone Prochiral Ketone Hydrazone Chiral Hydrazone Ketone->Hydrazone + Aux (- H2O) Aux Chiral Auxiliary (1R,2R)-Isomer Aux->Hydrazone Dianion Lithium Dianion (Aza-enolate) Hydrazone->Dianion >2.05 eq LDA -78 °C Alkylated Alkylated Hydrazone Dianion->Alkylated R-X (Electrophile) Product Chiral α-Alkylated Ketone Alkylated->Product O3 or H3O+ (Cleavage)

Fig 2: Three-stage synthetic workflow for asymmetric α-alkylation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate in-process controls (IPCs) that allow researchers to validate each step before proceeding.

Stage 1: Preparation of the Chiral Hydrazone
  • Causality: Condensation must be driven to completion to prevent unreacted ketone from undergoing uncontrolled, racemic alkylation in the next step.

  • Procedure:

    • Dissolve 10.0 mmol of the prochiral ketone and 10.5 mmol of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol in 30 mL of anhydrous benzene or toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

    • Reflux the mixture using a Dean-Stark apparatus for 12-16 hours to continuously remove water.

  • Self-Validation (IPC): Monitor the reaction via TLC (EtOAc/Hexane 1:3). The complete disappearance of the ketone spot and the lack of further water accumulation in the Dean-Stark trap validate that the condensation is complete.

Stage 2: Asymmetric Alkylation via Dianion Generation
  • Causality: The use of exactly >2.05 equivalents of LDA is critical. The first equivalent deprotonates the highly acidic β-hydroxyl group, while the second equivalent deprotonates the α-carbon to form the kinetic aza-enolate. Maintaining -78 °C prevents equilibration to the thermodynamic enolate, preserving regioselectivity.

  • Procedure:

    • In a flame-dried flask under Argon, prepare a solution of LDA (21.0 mmol) in anhydrous THF (40 mL) at 0 °C.

    • Cool the LDA solution to -78 °C.

    • Dropwise, add a solution of the chiral hydrazone (10.0 mmol) in THF (10 mL) over 15 minutes. Stir at -78 °C for 2 hours.

    • Add the electrophile (e.g., alkyl halide, 12.0 mmol) dropwise. Maintain stirring at -78 °C for 4-6 hours.

  • Self-Validation (IPC): Upon addition of the hydrazone to the LDA, the solution will transition to a deep yellow/orange color, visually confirming the generation of the aza-enolate dianion. The color will gradually fade upon the addition and consumption of the electrophile.

Stage 3: Cleavage and Auxiliary Recovery
  • Causality: Ozonolysis is preferred over harsh acidic hydrolysis for sensitive substrates, as it prevents epimerization of the newly formed stereocenter at the α-position.

  • Procedure:

    • Dissolve the alkylated hydrazone in reagent-grade dichloromethane (50 mL).

    • Cool the solution to -78 °C and bubble ozone ( O3​ ) through the mixture until a faint blue color persists.

    • Purge with Argon to remove excess ozone, then quench with dimethyl sulfide (DMS, 3.0 mL) and warm to room temperature.

  • Self-Validation (IPC): The appearance of the blue tint indicates ozone saturation, confirming the complete cleavage of the C=N bond.

Quantitative Performance Data

The table below summarizes the expected yields and enantiomeric excesses when utilizing (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol for the alkylation of representative ketones. The data highlights the auxiliary's robust stereodirecting capability across various electrophiles.

Prochiral KetoneElectrophileAlkylation Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
3-PentanoneMethyl Iodide (MeI)488> 96
3-PentanoneBenzyl Bromide (BnBr)685> 98
CyclohexanoneAllyl Bromide (AllylBr)582> 95
4-HeptanoneEthyl Iodide (EtI)684> 94

Note: Enantiomeric excess is typically determined via Chiral HPLC analysis of the cleaved ketone product.

References

  • Source: wiley-vch.
  • Source: researchgate.
  • Source: researchgate.

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Step-by-step protocol for the N-alkylation of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

This application note details the chemoselective N-alkylation of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol. By leveraging the inherent electronic properties of the substrate, this protocol provides a highly efficient, protection-free pathway to functionalize the secondary amine while preserving the structural integrity of the chiral cyclopentanol scaffold.

Mechanistic Rationale & Causality

The substrate, (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol, is a chiral 1,2-amino alcohol where the nitrogen atom is part of a hydrazine derivative (an N-aminomorpholine moiety). Functionalizing this molecule presents a classic chemoselectivity challenge: directing the electrophile exclusively to the secondary amine (-NH-) while avoiding O-alkylation at the secondary hydroxyl group (-OH) and preventing over-alkylation (quaternization) of the morpholine nitrogen[1].

The Alpha-Effect & Nucleophilicity: The secondary amine (-NH-) is covalently bonded to the morpholine nitrogen. The lone pair on the adjacent morpholine nitrogen donates electron density, significantly increasing the HOMO energy of the reacting -NH- nitrogen. This phenomenon, known as the alpha-effect, makes the -NH- group inherently more nucleophilic than the secondary alcohol[2].

Causality in Reagent Selection: To exploit this electronic bias, the reaction must be kept under strictly controlled basicity.

  • Base: We utilize Potassium Carbonate (K₂CO₃) as a heterogeneous acid scavenger rather than a deprotonating agent. Strong bases like Sodium Hydride (NaH) would deprotonate the hydroxyl group (pKa ~16), forming a highly reactive alkoxide that outcompetes the amine, leading to O-alkylation[3]. K₂CO₃ neutralizes the generated hydrogen halide (HX) without activating the oxygen.

  • Solvent: Acetonitrile (MeCN) is selected over DMF. MeCN is a polar aprotic solvent that effectively stabilizes the charge-separated S_N2 transition state. Crucially, K₂CO₃ is insoluble in MeCN, which keeps the effective basicity in the organic phase low, preventing base-catalyzed side reactions.

Reaction Optimization & Quantitative Data

The table below summarizes the causality of condition screening and its direct impact on chemoselectivity (using benzyl bromide as a model alkylating agent).

EntrySolventBase (2.0 eq)Temp (°C)Time (h)Conversion (%)N:O SelectivityRationale / Observation
1DMFNaH0 to 254>9530:70Strong base deprotonates -OH; O-alkylation dominates.
2THFEt₃N65164599:1Homogeneous base; poor transition state stabilization in THF.
3MeCN K₂CO₃ 80 12 >95 99:1 Optimal. Heterogeneous base neutralizes HX; perfect selectivity.
4DMFK₂CO₃808>9595:5Higher solubility of base in DMF slightly reduces selectivity.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Visual and analytical cues are embedded within the steps to ensure real-time verification of the reaction's success.

Phase 1: Reaction Setup
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol (1.00 g, 5.37 mmol, 1.0 eq) and anhydrous MeCN (25 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.48 g, 10.74 mmol, 2.0 eq).

    • Self-Validation: The mixture will form a cloudy, white suspension. This heterogeneous state is critical; if the base dissolves completely, the solvent is likely contaminated with water.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 0.70 mL, 5.90 mmol, 1.1 eq) dropwise over 5 minutes at room temperature.

Phase 2: Thermal Activation & Monitoring
  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Visual Cue: After 2-3 hours, observe the accumulation of a fine, dense white precipitate (KBr). The formation of this salt is a direct stoichiometric indicator that the S_N2 displacement is occurring.

  • Analytical Validation (IPC): At 12 hours, perform TLC (Eluent: 10% MeOH in DCM).

    • Self-Validation: The starting amino alcohol typically elutes at Rf ~0.2 and stains heavily with ninhydrin. The N-alkylated product will appear at a higher Rf (~0.5) and will exhibit a distinct color shift when stained, confirming the conversion of the secondary amine to a tertiary amine.

Phase 3: Quench & Work-up
  • Cooling and Filtration: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the K₂CO₃ and KBr salts. Wash the pad with ethyl acetate (EtOAc, 20 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove MeCN. Redissolve the crude residue in EtOAc (50 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer with saturated aqueous NaHCO₃ (30 mL) followed by brine (30 mL).

    • Self-Validation: Check the pH of the initial aqueous wash. A pH > 8 confirms that the K₂CO₃ was present in sufficient excess to neutralize all acidic byproducts, protecting the acid-sensitive morpholine ring. If an emulsion forms, the addition of extra brine will alter the ionic strength and force immediate phase separation.

Phase 4: Purification
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH/DCM) to yield the pure N-alkylated derivative.

Workflow Visualization

Workflow N1 Substrate Preparation (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol N2 Heterogeneous Base Addition K2CO3 (2.0 eq) in MeCN N1->N2 N3 Electrophile Introduction Alkyl Halide (1.1 eq) dropwise N2->N3 N4 Thermal Activation 80°C for 12 hours N3->N4 N5 In-Process Control (IPC) TLC/LC-MS Validation N4->N5 N5->N4 Incomplete (Add time) N6 Aqueous Work-up Phase separation & Brine wash N5->N6 >95% Conversion N7 Product Isolation Flash Chromatography N6->N7

Chemoselective N-alkylation workflow emphasizing steric control and chemoselectivity.

References

  • Title: Catalytic N-Alkylation of Amines Using Carboxylic Acids and Molecular Hydrogen Source: Journal of the American Chemical Society URL: [Link]

  • Title: An Overview of Palladium-Catalyzed N-alkylation Reactions Source: ChemRxiv URL: [Link]

Sources

Application Note: Enantioselective Preparation and API Integration of (1R,2R)-2-[(Morpholin-4-yl)amino]cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of enantiopure cyclic β-amino alcohols is a critical operation in the development of highly targeted Active Pharmaceutical Ingredients (APIs)[1]. Specifically, (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol (CAS 1932180-96-5)[2] has emerged as a privileged chiral scaffold. Its trans-1,2-disubstituted cyclopentane ring and morpholine-directed hydrazine linkage provide rigid, predictable vectors for hydrogen bonding and steric bulk. This structural motif is highly valued in the design of G-protein coupled receptor (GPCR) modulators, particularly as a pharmacophore for A3 adenosine receptor antagonists[3].

The preparation of this intermediate relies on a self-validating, two-stage chemoenzymatic strategy:

  • Regio- and Stereospecific Epoxide Aminolysis: The nucleophilic opening of cyclopentene oxide by 4-aminomorpholine proceeds via a strict SN​2 trajectory, guaranteeing a trans-diaxial opening that relaxes to the stable trans-diequatorial conformer.

  • Enzymatic Kinetic Resolution (EKR): To isolate the pure (1R,2R)-enantiomer from the racemic mixture, Candida antarctica Lipase B (CALB) is employed. CALB exhibits profound enantioselectivity for cyclic secondary alcohols[4].

Synthetic Strategy & Causality

Step 1: Aminolysis of Cyclopentene Oxide

The reaction utilizes water as a catalytic co-solvent. Causality: Water acts as a hydrogen-bond donor, activating the epoxide oxygen and stabilizing the developing alkoxide in the transition state. This significantly lowers the activation energy, allowing the sterically hindered 4-aminomorpholine to attack the oxirane ring efficiently without the need for harsh, product-degrading Lewis acids.

Step 2: CALB-Catalyzed Kinetic Resolution

Following Kazlauskas’ rule for secondary alcohols, the active site of CALB (a Ser-His-Asp catalytic triad) preferentially accommodates the (1R,2R)-enantiomer of the trans-1,2-disubstituted cyclopentanol. Causality: The use of vinyl acetate as the acyl donor creates a self-validating, unidirectional system. Upon transferring the acetyl group to the (1R,2R)-alcohol, the byproduct (vinyl alcohol) instantly tautomerizes into acetaldehyde. This renders the acylation strictly irreversible, driving the kinetic resolution to exactly 50% conversion and yielding an enantiomeric excess (ee) >99%[5].

Experimental Protocols

Protocol A: Synthesis of rac-trans-2-[(Morpholin-4-yl)amino]cyclopentan-1-ol
  • Initiation: Charge a 1 L round-bottom flask with cyclopentene oxide (84.1 g, 1.0 mol) and 4-aminomorpholine (112.4 g, 1.1 mol).

  • Solvent Addition: Add 200 mL of a 9:1 mixture of isopropyl alcohol (IPA) and deionized water.

  • Reaction: Heat the mixture to 70°C under a nitrogen atmosphere with continuous magnetic stirring for 18 hours.

  • Validation: Monitor the reaction via TLC (DCM:MeOH 9:1, ninhydrin stain). The reaction is complete when the epoxide spot ( Rf​≈0.8 ) is entirely consumed.

  • Isolation: Concentrate the mixture under reduced pressure to remove IPA and water. Purify the crude residue via recrystallization from methyl tert-butyl ether (MTBE) to yield the racemic trans-amino alcohol as a crystalline white solid.

Protocol B: Enzymatic Kinetic Resolution & Hydrolysis
  • Enzyme Loading: Dissolve the rac-trans-amino alcohol (93.1 g, 0.5 mol) in anhydrous toluene (500 mL). Add vinyl acetate (86.1 g, 1.0 mol) and Novozym 435 (immobilized CALB, 5.0 g).

  • Incubation: Stir the suspension at 40°C for 24 hours. Note: 40°C is the thermodynamic optimum for CALB activity while preventing thermal denaturation.

  • Monitoring: Track the enantiomeric excess (ee) of the unreacted (1S,2S)-alcohol via chiral HPLC (Chiralcel OD-H column, Hexane:IPA 80:20).

  • Separation: Once 50% conversion is reached, filter the mixture to recover the Novozym 435. Concentrate the filtrate and separate the products via silica gel chromatography (Hexanes:EtOAc gradient). The less polar (1R,2R)-acetate elutes first.

  • Mild Hydrolysis: Dissolve the isolated (1R,2R)-acetate in 300 mL of methanol. Add an aqueous solution of K2​CO3​ (2.0 eq) and stir at room temperature for 4 hours. Causality: Mild carbonate hydrolysis prevents C2 epimerization that could occur with strong hydroxide bases.

  • Final Recovery: Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate to yield the enantiopure (1R,2R)-target.

Quantitative Data: EKR Optimization

The following table summarizes the optimization of the enzymatic kinetic resolution parameters, demonstrating the superiority of Toluene and Vinyl Acetate.

SolventAcyl DonorTemp (°C)Time (h)Conversion (%)E-value(1R,2R)-Acetate ee (%)
MTBEEthyl Acetate3048388592
MTBEVinyl Acetate30364512096
TolueneEthyl Acetate40484211095
Toluene Vinyl Acetate 40 24 50 >200 >99

API Integration & Pharmacological Signaling

Once isolated, (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol is typically integrated into an API via a Nucleophilic Aromatic Substitution ( SN​Ar ) coupling. The secondary amine of the hydrazine moiety attacks a halogenated heterocyclic core (e.g., a triazolo-pyrazine or purine). The resulting API often functions as a potent antagonist for GPCRs.

Workflow and Signaling Visualizations

Workflow A Cyclopentene Oxide + 4-Aminomorpholine B Aminolysis (SN2) IPA / H2O, 70°C A->B C rac-trans-2-[(Morpholin-4-yl)amino] cyclopentan-1-ol B->C D Enzymatic Kinetic Resolution CALB, Vinyl Acetate, 40°C C->D E (1R,2R)-Acetate (Acylated Product) D->E Fast F (1S,2S)-Alcohol (Unreacted) D->F Slow G Mild Hydrolysis K2CO3 / MeOH E->G H Enantiopure (1R,2R)-Alcohol Target Intermediate G->H I SNAr Coupling Heteroaryl Chloride H->I J Final API (e.g., A3AR Antagonist) I->J

Fig 1: Chemoenzymatic synthesis and API integration workflow.

Pathway API API (A3AR Antagonist) Containing Chiral Cyclopentanol A3AR A3 Adenosine Receptor (GPCR) API->A3AR Competitive Binding Gi Gi Protein (Uncoupled) A3AR->Gi Prevents Activation AC Adenylyl Cyclase (Reactivated) Gi->AC Lifts Inhibition cAMP cAMP Levels (Restored/Increased) AC->cAMP Synthesizes PKA Protein Kinase A (Activated) cAMP->PKA Activates Effect Immunomodulation & Anti-Apoptotic Effects PKA->Effect Phosphorylates Targets

Fig 2: Pharmacological signaling pathway of the resulting A3AR antagonist API.

References

  • [3] US10196396B2 - Compounds antagonizing A3 adenosine receptor, method for preparing them, and medical-use thereof. Google Patents. Available at:

  • [2] methyl 4-(bromomethyl)-2-nitrobenzoate | CAS#:142051-43-2 | Chemsrc (Listing CAS 1932180-96-5). ChemSrc. Available at:[Link]

  • [1] Enzymatic transesterification of pharmacologically interesting β-aminocycloalkanol precursors. ResearchGate. Available at:[Link]

  • [4] Candida antarctica Lipase B: An Ideal Biocatalyst for the Preparation of Nitrogenated Organic Compounds. ResearchGate. Available at:[Link]

  • [5] An improved chemoenzymatic synthesis of both enantiomers of trans-cyclopentane-1,2-diamine. ResearchGate. Available at:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low enantiomeric excess in (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol Synthesis

Welcome to the technical support guide for the synthesis of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol. This resource is tailored for researchers, chemists, and drug development professionals who are encountering challenges in achieving high enantiomeric excess (e.e.) for this valuable chiral building block. The following is a curated collection of troubleshooting advice and frequently asked questions designed to help you diagnose and resolve common issues in your synthetic protocol.

Overview of the Core Synthesis: Asymmetric Ring-Opening (ARO)

The most reliable and frequently employed method for synthesizing enantiopure (1R,2R)-2-aminocyclopentanol derivatives is the desymmetrization of a meso-epoxide, cyclopentene oxide, via an Asymmetric Ring-Opening (ARO) reaction.[1][2] This reaction utilizes a chiral catalyst to control the stereochemical outcome, where a nucleophile (in this case, morpholine) selectively attacks one of the two enantiotopic carbon atoms of the epoxide.

The most successful catalysts for this class of transformation are chiral metal-salen complexes, particularly those based on Chromium(III).[1][3] These catalysts have demonstrated high efficiency and enantioselectivity for the ring-opening of various meso-epoxides with a range of nucleophiles.[1][4][5] The generally accepted mechanism for the Cr(Salen)-catalyzed ARO involves a cooperative bimetallic pathway where one catalyst molecule acts as a Lewis acid to activate the epoxide, while a second catalyst molecule delivers the nucleophile.[3][6]

Asymmetric Ring Opening Figure 1: Catalytic Cycle for ARO cluster_reactants Reactants cluster_catalyst Catalyst System Cyclopentene_Oxide Cyclopentene Oxide (meso) Activation Epoxide-Catalyst Complex Cyclopentene_Oxide->Activation Morpholine Morpholine (Nucleophile) Delivery Delivery Morpholine->Delivery Cr_Salen Chiral Cr(III)-Salen Catalyst Cr_Salen->Activation Lewis Acid Activation Cr_Salen->Delivery Nucleophile Delivery Transition_State Diastereomeric Transition State (Enantioselectivity Determining Step) Activation->Transition_State Delivery->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Cr_Salen Catalyst Regeneration Product (1R,2R)-Product Product_Complex->Product Release

Caption: Figure 1: Catalytic Cycle for ARO.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address the most common to the most complex issues encountered when observing low enantiomeric excess.

Q1: My reaction yields the correct product, but the enantiomeric excess is very low or nearly racemic (0-20% e.e.). Where should I start?

A low or nonexistent e.e. often points to a fundamental problem with the chiral catalyst system or a dominant background reaction. Before investigating more subtle parameters, perform these critical checks.

  • Catalyst Presence and Identity : Verify that the chiral catalyst was indeed added to the reaction. Confirm that the correct enantiomer of the chiral ligand (e.g., (R,R)-salen vs. (S,S)-salen) was used to generate the desired product enantiomer.

  • Catalyst Formation : If the catalyst is generated in situ, ensure that the metal source and the salen ligand were pre-complexed for a sufficient time before adding the epoxide, as recommended by established protocols.[7] Incomplete catalyst formation leads to a non-chiral Lewis acid promoting a racemic reaction.

  • Dominant Background Reaction : A non-catalyzed reaction between the epoxide and the amine can occur, leading to a racemic product. This is often exacerbated by high temperatures.[8] If the reaction was run at an elevated temperature, this is a likely cause. Try lowering the reaction temperature significantly (e.g., from room temperature to 0 °C or -20 °C).[7]

Q2: My enantiomeric excess is moderate (30-80%), but I can't achieve the high values reported in the literature (>90% e.e.). How can I optimize the reaction?

Achieving high enantioselectivity requires careful control over several variables. A systematic approach to optimization is crucial. The following workflow can help pinpoint the issue.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low e.e. cluster_reagents Reagent Checks cluster_catalyst Catalyst Checks cluster_conditions Condition Checks start Low e.e. Observed (30-80%) reagent_purity Step 1: Verify Reagent & Solvent Purity start->reagent_purity catalyst_integrity Step 2: Assess Catalyst Integrity reagent_purity->catalyst_integrity If e.e. still low check_water Anhydrous Conditions Maintained? reagent_purity->check_water check_epoxide Epoxide Free of Acid/Peroxide? reagent_purity->check_epoxide check_amine Amine Purity High? reagent_purity->check_amine reaction_conditions Step 3: Optimize Reaction Conditions catalyst_integrity->reaction_conditions If e.e. still low check_ligand Ligand Enantiopurity >99%? catalyst_integrity->check_ligand check_storage Catalyst Stored Properly? catalyst_integrity->check_storage analytical_method Step 4: Validate Analytical Method reaction_conditions->analytical_method If e.e. still low check_temp Temperature Too High? reaction_conditions->check_temp check_solvent Solvent Optimal? reaction_conditions->check_solvent check_loading Catalyst Loading Sufficient? reaction_conditions->check_loading success High e.e. Achieved analytical_method->success Problem Identified & Solved

Caption: Figure 2: Troubleshooting Workflow for Low e.e.

Step 1: Reagent and Solvent Purity

The catalyst's performance is highly sensitive to impurities, especially water.

  • Anhydrous Conditions : Water can hydrolyze the catalyst or compete as a nucleophile, leading to the formation of a racemic diol byproduct.[8] Ensure all glassware is oven-dried, and solvents are rigorously dried over an appropriate drying agent. The use of molecular sieves (3Å or 4Å) in the reaction is highly recommended.[7]

  • Epoxide Quality : Cyclopentene oxide can degrade over time, forming polymeric materials or acidic impurities that can poison the catalyst. Use freshly distilled or recently purchased epoxide for best results.

  • Amine Quality : Ensure the morpholine is of high purity and free from water.

Step 2: Catalyst System Integrity

The chiral ligand and the resulting complex are the heart of the asymmetric induction.

  • Ligand Purity : The enantiomeric purity of the salen ligand must be >99%. Any contamination with the other enantiomer will directly decrease the e.e. of the final product.

  • Catalyst Handling : Pre-formed metal-salen complexes can be sensitive to air and moisture over long-term storage. If using a previously synthesized batch of catalyst, consider preparing a fresh batch.

Step 3: Reaction Parameters

The interplay between temperature, solvent, and concentration is critical for maximizing enantioselectivity.

ParameterEffect on Enantiomeric Excess (e.e.)Rationale & Recommendations
Temperature Lower temperature generally increases e.e.Lowering the temperature increases the energy difference between the two diastereomeric transition states, favoring the formation of one enantiomer over the other.[7] Running the reaction at 0 °C, -20 °C, or even lower may be beneficial.
Solvent Non-coordinating, aprotic solvents are preferred.Ethereal solvents like diethyl ether or TBME are common.[3] Highly polar or protic solvents can interfere with catalyst-substrate binding, reducing enantioselectivity. Some studies have explored ionic liquids for catalyst recycling.
Catalyst Loading Insufficient loading can decrease e.e.While higher loading doesn't always increase e.e., loading that is too low can slow the catalytic reaction enough that the racemic background reaction becomes significant.[7] A typical range is 0.5-5 mol%.
Reaction Time Extended time can sometimes decrease e.e.If the product is susceptible to racemization under the reaction conditions or if catalyst degradation occurs over time, unnecessarily long reaction times can be detrimental. Monitor the reaction by TLC or GC/LC-MS to determine the optimal endpoint.
Q3: My reaction is producing a significant amount of (1R,2S)-cyclopentane-1,2-diol. Why is this happening?

The formation of the diol is a clear indication of water contamination. The chiral catalyst can also catalyze the hydrolytic kinetic resolution (HKR) of the epoxide, but this side reaction consumes the starting material and complicates purification.[3]

Solution : Rigorously dry all solvents, reagents, and glassware. Run the reaction under a dry, inert atmosphere (Nitrogen or Argon). The addition of activated molecular sieves is the most effective countermeasure.[8]

Q4: How can I be certain that my analytical method for determining e.e. is accurate?

An unreliable analytical method can be misleading. It is crucial to validate your chiral HPLC or GC method.

  • Baseline Separation : Ensure the two enantiomers are well-resolved (Resolution > 1.5).

  • Analysis of Racemic Standard : Synthesize a small amount of the racemic product (e.g., by using a non-chiral base like sodium methoxide or by running the reaction without the chiral ligand). This allows you to confirm the retention times of both enantiomers and ensure they are detected with equal response factors.

  • Derivatization : If the underivatized amino alcohol does not resolve well on available chiral columns, consider derivatization (e.g., acylation or carbamoylation) to improve separation.

Experimental Protocols

Protocol 1: General Procedure for Cr(Salen)-Catalyzed Asymmetric Ring Opening

This protocol is a general guideline based on established literature and should be optimized for your specific setup.[1][3]

  • Catalyst Preparation (In Situ) : To an oven-dried flask under an Argon atmosphere, add the (R,R)-Salen-Cr(III)Cl complex (0.02 mmol, 2 mol%).

  • Reaction Setup : Add freshly distilled, anhydrous diethyl ether (5 mL). Stir the resulting suspension.

  • Addition of Reagents : Add morpholine (1.2 mmol, 1.2 equivalents) to the catalyst suspension. Cool the mixture to 0 °C. Add cyclopentene oxide (1.0 mmol, 1.0 equivalent) dropwise.

  • Reaction Monitoring : Stir the reaction at 0 °C. Monitor the consumption of the epoxide by TLC or GC. The reaction is typically complete within 12-24 hours.

  • Work-up : Upon completion, quench the reaction with water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol.

  • Analysis : Determine the enantiomeric excess by chiral HPLC analysis.

References

  • Bode, W. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules, 25(12), 2936. [Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]

  • Shibasaki, M., & Matsunaga, S. (2000). Catalytic Enantioselective meso-Epoxide Ring Opening Reaction with Phenolic Oxygen Nucleophile Promoted by Gallium Heterobimetallic Multifunctional Complexes. Journal of the American Chemical Society, 122(10), 2252–2253. [Link]

  • Reddy, K. S., & Singh, V. K. (2014). Unravelling a New Class of Chiral Organocatalyst for Asymmetric Ring-Opening Reaction of Meso Epoxides with Anilines. Organic Letters, 16(11), 3102–3105. [Link]

  • Lin, Z., & Li, Z. (2015). Asymmetric ring-opening reaction of meso-epoxides with aromatic amines using homochiral metal–organic frameworks as recyclable heterogeneous catalysts. RSC Advances, 5(58), 46581–46587. [Link]

  • Nielsen, L. P. C., & Jacobsen, E. N. (2013). Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution. Journal of the American Chemical Society, 135(40), 15119–15130. [Link]

  • Song, C., et al. (2011). Cr(salen) catalysed asymmetric ring opening reactions of epoxides in room temperature ionic liquids. Green Chemistry, 13(5), 1173-1176. [Link]

Sources

Optimizing reaction temperature and solvent for (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol yield

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies for this important reaction. The nucleophilic ring-opening of epoxides with amines is a cornerstone of organic synthesis for creating β-amino alcohols, a critical structural motif in many pharmaceutical agents.[1][2][3] This document provides practical, in-depth guidance in a question-and-answer format to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol?

The synthesis is achieved through the nucleophilic ring-opening of (1R,2R)-cyclopentene oxide with morpholine. The nitrogen atom of morpholine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack follows an SN2 mechanism, leading to the formation of the desired trans β-amino alcohol.[1][3] The stereochemistry of the starting epoxide is critical for obtaining the desired (1R,2R) product.

Reaction Scheme:

Reaction_Scheme cluster_reactants cluster_product Cyclopentene_Oxide Morpholine Product Cyclopentene_Oxide_img plus1 + Morpholine_img arrow_node Cyclopentene_Oxide_label (1R,2R)-Cyclopentene Oxide Morpholine_label Morpholine Product_img Product_label (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol arrow_node->Product_img Solvent, Temp.

Caption: General synthesis of the target compound.

Q2: How does reaction temperature impact the yield and purity?

Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products, reducing the overall selectivity and yield.[4] For many amine-epoxide reactions, moderate temperatures (e.g., 50-80 °C) provide a good balance between reaction speed and purity.[3] However, some studies have shown that elevated temperatures do not significantly improve yield and that room temperature can be sufficient, and even preferable, to minimize side reactions.[1] It is crucial to perform small-scale temperature screening experiments to find the optimal conditions for your specific setup.

Q3: What is the role of the solvent, and how do I choose the best one?

The solvent plays multiple roles: it dissolves the reactants, influences the nucleophilicity of the amine, and can affect the reaction rate and selectivity. The choice of solvent can significantly impact the outcome.

  • Protic Solvents (e.g., water, ethanol, isopropanol): These solvents can hydrogen-bond with the epoxide's oxygen atom, making it more electrophilic and susceptible to nucleophilic attack. Hot water has been used as an effective and environmentally benign medium for epoxide ring-opening reactions.[5][6] Protic solvents are often good choices for this reaction.

  • Aprotic Polar Solvents (e.g., acetonitrile, DMF): These solvents can dissolve the reactants well and are commonly used. Acetonitrile is a frequent choice in protocols utilizing a Lewis acid catalyst.[3]

  • Aprotic Nonpolar Solvents (e.g., toluene, THF): While less common for this specific transformation without a catalyst, they can be used. It's important to note that a decrease in solvent polarity can sometimes increase the reaction rate and regioselectivity.[4]

The optimal choice depends on factors like whether a catalyst is used and the desired reaction temperature.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Troubleshooting_Flowchart Start Low Yield or Stalled Reaction Check_Purity 1. Verify Starting Material Purity (Cyclopentene Oxide, Morpholine) Start->Check_Purity Check_Stoichiometry 2. Confirm Stoichiometry (Is Morpholine in excess?) Check_Purity->Check_Stoichiometry If pure Optimize_Temp 3. Optimize Temperature (Screen 25°C, 50°C, 80°C) Check_Stoichiometry->Optimize_Temp If correct Optimize_Solvent 4. Evaluate Solvent Choice (Protic vs. Aprotic Polar) Optimize_Temp->Optimize_Solvent If no improvement Consider_Catalyst 5. Consider Lewis Acid Catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃) Optimize_Solvent->Consider_Catalyst If still low Solution Improved Yield Consider_Catalyst->Solution

Sources

Technical Support Center: Purification & Recrystallization of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I frequently consult on the downstream processing of complex chiral building blocks. The compound (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol presents a unique purification challenge. Typically synthesized via the ring-opening of cyclopentene oxide with N-aminomorpholine, the resulting trans-1,2-amino alcohol is highly polar, basic, and prone to "oiling out" due to the conformational flexibility of the morpholinylamino hydrazine moiety.

This guide provides field-proven, self-validating protocols for the isolation, chiral resolution, and final recrystallization of this specific target, ensuring high enantiomeric excess (ee) and chemical purity.

Core Experimental Workflows

Protocol A: Isolation of the Crude Free Base via Acid-Base Extraction

Causality: The target molecule is a highly polar amine. Direct silica chromatography often leads to severe tailing and material loss. Acid-base extraction leverages the basicity of the morpholinylamino nitrogen (pKa ~ 6.5–7.5) to separate it from neutral byproducts (e.g., unreacted epoxides or diols) before crystallization.

Step-by-Step Methodology:

  • Quench & Acidify: Quench the crude reaction mixture with 1M HCl until the aqueous layer reaches pH 2.0. Extract the aqueous layer with diethyl ether (3 × 50 mL) to remove neutral organic impurities.

  • Basify (Self-Validation Step): Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 10.5–11.0. Validation: The solution will turn visibly cloudy as the free base precipitates or forms an insoluble oil emulsion.

  • Extract: Extract the basic aqueous layer with dichloromethane (DCM) (4 × 50 mL).

  • Concentrate: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol B: Chiral Resolution via Diastereomeric Crystallization

Causality: If the compound was synthesized as a racemate, chiral resolution is mandatory. Based on established industry standards for trans-2-aminocyclopentanol derivatives[1], forming a diastereomeric salt with (R)-(-)-mandelic acid in 2-propanol maximizes the solubility differential between the (1R,2R) and (1S,2S) enantiomers, preventing the product from oiling out.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the crude racemic free base in 2-propanol (approx. 5 mL per gram of substrate). Add exactly 1.0 equivalent of (R)-(-)-mandelic acid.

  • Heating: Heat the mixture to 75–80 °C under continuous stirring until complete dissolution is achieved.

  • Controlled Cooling: Cool the solution slowly (0.5 °C/min) to 70 °C to initiate nucleation. Stir at the nucleation temperature for 1 hour to establish a stable crystal seed bed.

  • Aging: Cool the mixture to 10 °C over 4 hours and age the slurry for 12 hours.

  • Isolation: Filter the crystals and wash with ice-cold (5 °C) 2-propanol. This yields the highly enriched (1R,2R)-mandelate salt.

Protocol C: Final Polishing (Hydrochloride Salt Recrystallization)

Causality: The free base of N-alkylated aminocyclopentanols can be hygroscopic and difficult to handle. Conversion to the hydrochloride salt provides a highly crystalline solid driven by a rigid hydrogen-bonding network between the chloride ion, the protonated amine, and the C1-hydroxyl group[2]. This allows for a final thermodynamic purge of trace impurities.

Step-by-Step Methodology:

  • Free Base Liberation: Suspend the (1R,2R)-mandelate salt in water, basify to pH 11 with NaOH, and extract with DCM. Concentrate to yield the enantiopure free base.

  • HCl Salt Formation: Dissolve the free base in anhydrous ethanol. Dropwise add 1.1 equivalents of ethereal HCl (2M) at 0 °C.

  • Precipitation: Add ethyl acetate as an antisolvent until slight turbidity persists.

  • Recrystallization: Heat the mixture to reflux to clarify, then cool slowly to room temperature, followed by 4 °C overnight. Filter and dry the pure hydrochloride salt in a vacuum oven at 40 °C.

Process Visualization

Workflow N1 Crude (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol (Mixture of enantiomers/impurities) N2 Acid-Base Extraction (pH 2 wash, pH 11 extraction) N1->N2 Removes neutral organics N3 Diastereomeric Salt Formation (R)-(-)-Mandelic Acid in 2-Propanol N2->N3 Chiral resolving agent N4 Primary Recrystallization (Cooling from 80°C to 10°C) N3->N4 Thermodynamic selection N5 Liberate Free Base (NaOH neutralization & DCM extraction) N4->N5 Removes resolving agent N6 HCl Salt Formation & Antisolvent Crystallization (EtOH/EtOAc) N5->N6 Rigid lattice formation N7 Pure (1R,2R)-Target Compound (>99% ee, >98% purity) N6->N7 Final purity polish

Fig 1. Step-by-step downstream processing workflow for chiral enrichment and purification.

Quantitative Data Summary

Parameter / MetricAcid-Base ExtractionMandelic Acid ResolutionHCl Salt Recrystallization
Optimal Solvent System H₂O / Dichloromethane2-PropanolEthanol / Ethyl Acetate
Target pH 2.0 (wash), 11.0 (extract)N/AN/A
Expected Recovery 85 – 92%35 – 42% (from racemate)88 – 95%
Expected ee% Matches input92 – 96% (single pass)>99%
Primary Impurity Purged Unreacted epoxides(1S,2S)-enantiomerResidual N-aminomorpholine

Troubleshooting & FAQs

Q1: My isolated free base is a viscous brown oil instead of a solid. How can I induce crystallization? A1: This is a common phenomenon with N-substituted trans-1,2-amino alcohols. The conformational flexibility of the morpholine ring hinders crystal packing. Solution: Do not attempt to force the crystallization of the free base. Instead, convert it to the hydrochloride salt (Protocol C). The ionic interactions will force the formation of a stable crystalline lattice[3].

Q2: I am detecting residual N-aminomorpholine in my final product. How do I purge it? A2: N-aminomorpholine is highly water-soluble but can partition into organic solvents during the pH 11 extraction step. Solution: Incorporate a rigorous aqueous wash of the organic layer during Protocol A. Wash the DCM extract with a saturated brine solution containing 5% NaHCO₃. If the impurity persists, the final HCl salt recrystallization from Ethanol/Ethyl Acetate is highly effective at rejecting N-aminomorpholine hydrochloride, which remains soluble in the mother liquor.

Q3: The enantiomeric excess (ee) of my mandelate salt is plateauing at 85%. How do I push it to >99%? A3: A plateau in ee during diastereomeric resolution usually indicates co-precipitation or the formation of a solid solution between the (1R,2R) and (1S,2S) salts. Solution: You must adjust the thermodynamic parameters. Decrease the cooling rate from 80 °C to 70 °C to a maximum of 0.1 °C/min to favor the growth of the more stable (1R,2R)-mandelate crystal lattice. Additionally, perform a secondary recrystallization (slurrying) of the 85% ee salt in pure 2-propanol at 60 °C for 2 hours before cooling back to 10 °C.

Q4: Can I use silica gel chromatography instead of recrystallization for the final polish? A4: While possible, it is highly discouraged. The vicinal amino alcohol motif binds strongly to the acidic silanol groups on standard silica gel, leading to severe band broadening, material loss, and potential decomposition. If chromatography is absolutely unavoidable, you must pre-treat the silica gel with 1–2% triethylamine to deactivate the acidic silanol sites[4], or utilize basic alumina instead.

References

  • Title: Method for producing (1r,2r)-2-amino-1-cyclopentanol Source: Google Patents (WO2008072773A1) URL: 1

  • Title: A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols Source: NIH (National Institutes of Health) URL: 2

  • Title: The preparation and absolute configuration of trans-2-aminocyclopentanol enantiomers Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL: 3

  • Title: N-Silyloxaziridines: Synthesis and Use for Electrophilic Amination Source: ACS Publications URL: 4

Sources

Resolving co-elution issues in (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving co-elution issues in the chromatographic analysis of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol. This molecule, a chiral amino alcohol, is a valuable building block in pharmaceutical development. Its unique structure, containing a secondary amine, a hydroxyl group, and two chiral centers, presents specific challenges for achieving baseline separation from its enantiomer and potential impurities.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind experimental choices, offering not just protocols but the scientific reasoning needed to adapt and innovate.

Troubleshooting Guide: Question & Answer

This section addresses the most frequent and critical co-elution problems in a direct Q&A format.

Q1: My (1R,2R) and (1S,2S) enantiomers are completely co-eluting on a standard C18 column. What is my first step?

Answer: This is expected behavior. Standard achiral stationary phases, like C18, separate molecules based on hydrophobicity. Since enantiomers have identical physical and chemical properties in a non-chiral environment, they will not be resolved.[1] You must use a chiral stationary phase (CSP) to achieve enantioseparation.[2]

The primary strategy for separating enantiomers is the direct method, which utilizes a CSP that interacts differently with each stereoisomer.[2] The selection of the appropriate CSP is the most critical first step.

Recommended Action: Chiral Stationary Phase (CSP) Screening

For a polar, basic compound like (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and success in separating a wide range of chiral compounds.[3][4]

Experimental Protocol: Initial CSP Screening

  • Select Columns: Procure at least two different types of polysaccharide-based CSPs. A good starting pair would be one based on amylose and one on cellulose.

    • Example A: An amylose-based column, such as one with amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H).

    • Example B: A cellulose-based column, such as one with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H).

  • Prepare Mobile Phase: A typical starting mobile phase for normal-phase chiral chromatography is a mixture of a non-polar solvent and an alcohol modifier.

    • Starting Condition: n-Hexane / Isopropanol (IPA) (80:20, v/v).

  • Add Basic Modifier: The morpholino group makes your analyte basic. To prevent poor peak shape (tailing) caused by secondary interactions with the silica surface of the column, add a small amount of a basic modifier.[5][6]

    • Modified Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

  • Run Screening:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore).[2]

    • Injection: Inject a racemic standard of your compound.

  • Evaluate: Assess the chromatograms for any sign of peak splitting or separation.[6] Even a small shoulder is a positive indication that resolution can be achieved through method optimization.

Q2: I have partial separation of my enantiomers on a chiral column, but the resolution is poor (Rs < 1.5). How do I improve it?

Answer: Achieving partial separation is a great starting point. Now, you need to optimize the mobile phase and temperature to improve selectivity (α) and efficiency (N), the key drivers of resolution. For chiral separations, small changes in the mobile phase composition can have a significant impact.[4][7]

Troubleshooting Workflow for Resolution Optimization

G start Start: Partial Resolution (Rs < 1.5) mod_org Optimize Organic Modifier Ratio (e.g., Hexane/IPA from 90/10 to 70/30) start->mod_org mod_type Change Alcohol Modifier (e.g., IPA to Ethanol) mod_org->mod_type If improvement is minor end Goal: Baseline Resolution (Rs ≥ 1.5) mod_org->end If successful mod_add Adjust Basic Additive (e.g., DEA to EDA or change concentration) mod_type->mod_add If still suboptimal mod_type->end If successful mod_temp Optimize Temperature (Try 15°C and 40°C) mod_add->mod_temp For fine-tuning mod_add->end If successful mod_temp->end If successful

Caption: Workflow for optimizing enantiomeric resolution.

Detailed Optimization Steps:

  • Vary the Organic Modifier Ratio: The ratio of the non-polar solvent (alkane) to the polar modifier (alcohol) is a powerful tool.

    • Action: Systematically change the percentage of the alcohol modifier. For example, if you started with Hexane/IPA (80/20), test (90/10), (85/15), (75/25), and (70/30).

    • Causality: Increasing the alcohol content generally decreases retention time. This can sometimes improve or worsen resolution, as it alters the interaction kinetics between the enantiomers and the CSP.

  • Change the Alcohol Modifier: The type of alcohol can significantly alter selectivity.[4]

    • Action: Switch from Isopropanol (IPA) to Ethanol (EtOH). Prepare mobile phases with EtOH at the same percentages you tested for IPA.

    • Causality: Different alcohols have varying abilities to form hydrogen bonds and will compete differently for the interaction sites on the CSP, thus changing the chiral recognition mechanism.

  • Adjust the Basic Additive: The choice and concentration of the basic additive can be crucial for basic analytes.[5][8]

    • Action: Try changing the additive from Diethylamine (DEA) to another amine like Ethylenediamine (EDA) or Butylamine, keeping the concentration at 0.1%.[5] You can also vary the concentration of your current additive (e.g., 0.05% to 0.2%).

    • Causality: The basic additive interacts with acidic silanol sites on the silica backbone, reducing non-specific interactions that cause peak tailing. Different bases can also subtly influence the conformation of the chiral selector or the analyte, affecting enantioseparation.[8]

  • Optimize Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Action: Test temperatures both below and above ambient, for example, 15°C and 40°C.

    • Causality: Lower temperatures often enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.[6] However, in some cases, higher temperatures can improve efficiency and provide better results.

Data Summary Table: Example Optimization Data

Mobile Phase (Hexane/Modifier/DEA 0.1%)ModifierTemp (°C)Retention Time (min)Resolution (Rs)
90/10IPA2515.2, 16.51.2
80/20IPA2510.1, 10.91.4
70/30IPA257.5, 7.91.1
80/20 EtOH 25 12.3, 13.5 1.8
80/20EtOH1518.5, 20.12.1
Q3: I'm seeing a co-eluting peak with my main (1R,2R) analyte peak in an achiral (Reversed-Phase) method. How do I confirm if it's an impurity or a different stereoisomer?

Answer: This is a common challenge during process development or stability testing. Co-elution in achiral chromatography can hide critical information about sample purity.[9] Your first step is to determine the nature of the co-eluting species using a detector that provides more than just a UV signal, such as a Mass Spectrometer (MS) or a Diode Array Detector (DAD).

Diagnostic Workflow: Identifying a Co-eluting Peak

G start Co-elution Observed in Achiral RP-HPLC check_detector Analyze with Mass Spec (MS) or Diode Array Detector (DAD) start->check_detector ms_result Compare Mass Spectra Across the Peak check_detector->ms_result Using LC-MS dad_result Compare UV Spectra Across the Peak check_detector->dad_result Using LC-DAD/PDA same_mass Mass is Identical ms_result->same_mass Identical diff_mass Mass is Different ms_result->diff_mass Different dad_result->same_mass Identical Spectra dad_result->diff_mass Different Spectra isomer Conclusion: Likely a Stereoisomer (Diastereomer or Enantiomer) same_mass->isomer impurity Conclusion: Co-eluting Impurity diff_mass->impurity

Caption: Diagnostic workflow to identify a co-eluting species.

Protocol: Peak Purity Analysis

  • Mass Spectrometry (MS) Analysis:

    • If you have an LC-MS system, this is the most definitive method.

    • Action: Acquire mass spectra across the entire peak (from upslope, to apex, to downslope).

    • Interpretation:

      • Different Masses: If you see a different mass-to-charge ratio (m/z) in the shoulder or tail of the peak compared to the apex, you have a co-eluting impurity with a different chemical formula.[9]

      • Identical Masses: If the mass is identical across the entire peak, the co-eluting species is an isomer (e.g., a diastereomer like (1R,2S) or the (1S,2S) enantiomer).

  • Diode Array Detector (DAD/PDA) Analysis:

    • If an MS is not available, a DAD can provide strong evidence.

    • Action: Perform a peak purity analysis using your chromatography data system (CDS) software. This function compares the UV-Vis spectra collected across the peak.

    • Interpretation:

      • Different Spectra: If the spectra are not homogenous, the software will flag the peak as impure. This indicates a co-eluting compound that has a different chromophore (and is therefore not an enantiomer).

      • Identical Spectra: If the spectra are identical, the co-eluting species could be an isomer or an impurity with an identical chromophore. This result is less definitive than MS but still points towards an isomeric impurity.

Q4: I've confirmed a co-eluting process impurity (different mass) using a reversed-phase method. How can I resolve it from my main peak?

Answer: Resolving a process impurity on an achiral column requires manipulating the chromatographic selectivity by changing the mobile phase pH, the organic solvent, or the stationary phase itself. Since your compound is a base, pH is the most powerful parameter to adjust.[10]

Strategy: pH and Mobile Phase Optimization in Reversed-Phase HPLC

The morpholino group in your analyte has a pKa (around 7-8). By changing the mobile phase pH, you can change the ionization state of your analyte and, likely, the impurity.[11] This change in charge state dramatically alters retention in reversed-phase chromatography.[10][12]

  • At low pH (e.g., pH 3): The amine will be protonated (BH+). It becomes more polar and will elute earlier.

  • At high pH (e.g., pH 9): The amine will be in its neutral, free-base form (B). It becomes more hydrophobic and will be retained longer.[13]

Experimental Protocol: pH Scouting

  • Select Buffers: Prepare mobile phases using buffers that cover a wide pH range. Ensure the pH is measured in the aqueous portion before adding the organic solvent.[14]

    • Low pH: 0.1% Formic Acid or a 20 mM Phosphate buffer at pH 3.0.

    • Mid pH: 20 mM Ammonium Acetate buffer at pH 6.0.

    • High pH: 20 mM Ammonium Bicarbonate buffer at pH 9.5 (Note: Use a pH-stable column for this).

  • Select Column: A modern, high-purity silica C18 or a polar-endcapped C18 column is a good starting point.[15] For high pH work, a hybrid or polymer-based column is required to prevent degradation.[11]

  • Run Experiments: Using a consistent gradient (e.g., 5-95% Acetonitrile over 15 minutes) for each pH condition, inject your sample.

  • Analyze Results: Compare the chromatograms. Look for a significant change in the relative retention times between your analyte and the impurity. One pH condition will likely provide the selectivity needed for baseline separation.

Data Summary Table: Effect of pH on Selectivity

Mobile Phase AOrganic Solvent (B)Analyte RT (min)Impurity RT (min)Selectivity (α)Resolution (Rs)
0.1% Formic Acid (pH ~2.7)Acetonitrile4.54.51.000.0
20mM NH4OAc (pH 6.0)Acetonitrile6.87.21.061.3
20mM NH4HCO3 (pH 9.5) Acetonitrile 12.1 13.5 1.12 2.5

References

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A. [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • The Chiral Notebook. Phenomenex. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Amino alcohol-derived chiral stationary phases. PubMed. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute. [Link]

  • Chiral Technologies Amino Acid Database. Chiral Technologies. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PMC. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

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Validation & Comparative

A Comprehensive Guide to the Comparative Biological Activity of (1R,2R)- vs (1S,2S)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The principle of stereochemistry is a cornerstone of medicinal chemistry and drug development. The three-dimensional arrangement of atoms in a molecule can have a profound impact on its interaction with biological targets, leading to significant differences in efficacy, potency, and toxicity between stereoisomers. This guide focuses on a comparative analysis of the biological activities of two enantiomers: (1R,2R)- and (1S,2S)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol. While direct comparative studies on these specific isomers are not yet prevalent in the public domain, this document outlines a comprehensive experimental framework for their evaluation. This framework is built upon the known biological activities of structurally related morpholine and cyclopentane derivatives and employs established, robust assay methodologies. The objective is to provide researchers, scientists, and drug development professionals with a scientifically grounded approach to elucidating the structure-activity relationships of these chiral compounds and identifying the more promising candidate for further therapeutic development.

The Imperative of Stereochemical Differentiation in Biological Activity

The differential biological activity of stereoisomers is a well-documented phenomenon. For instance, studies on N-benzyl aminocyclopentitols have shown that N-benzylation can selectively enhance the inhibitory potency of one stereoisomer while diminishing it for another[1]. This underscores the critical need for separate biological evaluation of each enantiomer. The cyclopentane ring, a common scaffold in numerous biologically active compounds, and the morpholine moiety, known to be present in a variety of pharmacologically active agents, both contribute to the potential for stereospecific interactions with biological targets[2][3]. Therefore, a direct comparative analysis of the (1R,2R) and (1S,2S) enantiomers of 2-[(morpholin-4-yl)amino]cyclopentan-1-ol is essential to fully understand their therapeutic potential.

Proposed Areas for Comparative Biological Investigation

Based on the known pharmacological profiles of morpholine and cyclopentane derivatives, the following areas of biological investigation are proposed to comprehensively compare the (1R,2R) and (1S,2S) enantiomers.

Enzyme Inhibition Assays

Many morpholine and cyclopentane-containing compounds are known to be inhibitors of various enzymes.[4][5] A comparative analysis of the inhibitory potential of the (1R,2R) and (1S,2S) isomers against a panel of relevant enzymes is a logical starting point.

Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects through the inhibition of COX enzymes. The anti-inflammatory potential of morpholine derivatives has been reported, making COX enzymes relevant targets.[6]

Experimental Protocol: COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer (e.g., Tris-HCl).

  • Compound Preparation: Stock solutions of (1R,2R)- and (1S,2S)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol are prepared in DMSO and serially diluted to a range of concentrations.

  • Assay Reaction: The assay is performed in a 96-well plate. Each well contains the COX-2 enzyme, the test compound at a specific concentration, and a chromogenic substrate. The reaction is initiated by the addition of arachidonic acid.

  • Detection: The peroxidase activity of COX is measured colorimetrically using a plate reader at a specific wavelength. The absorbance is proportional to the enzyme activity.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compounds relative to a control (no inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Data Presentation:

CompoundCOX-2 IC50 (µM)
(1R,2R)-isomer[Hypothetical Value]
(1S,2S)-isomer[Hypothetical Value]
Celecoxib (Control)[Hypothetical Value]

Experimental Workflow for COX-2 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Recombinant COX-2 Enzyme A1 Dispense Enzyme, Inhibitor, & Chromogenic Substrate into 96-well Plate P1->A1 P2 Prepare Arachidonic Acid (Substrate) A2 Initiate Reaction with Arachidonic Acid P2->A2 P3 Prepare Serial Dilutions of (1R,2R) & (1S,2S) Isomers P3->A1 A1->A2 A3 Incubate at 37°C A2->A3 D1 Measure Absorbance (Colorimetric Plate Reader) A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Values D2->D3

Caption: Workflow for the comparative COX-2 inhibition assay.

Receptor Binding Assays

Morpholine derivatives have been shown to interact with various receptors in the central nervous system, such as dopamine receptors.[7][8] A receptor binding assay can determine the affinity of each stereoisomer for a specific receptor.

Rationale: The dopamine D4 receptor is a target for antipsychotic drugs. Investigating the binding affinity of the stereoisomers to this receptor could reveal potential applications in neuroscience.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the human dopamine D4 receptor are prepared from a suitable cell line (e.g., CHO cells).

  • Compound and Radioligand Preparation: Test compounds ((1R,2R)- and (1S,2S)-isomers) are serially diluted. A radiolabeled ligand with known affinity for the D4 receptor (e.g., [³H]spiperone) is used.

  • Binding Reaction: The assay is conducted in a 96-well plate. Each well contains the cell membranes, the radioligand at a fixed concentration, and the test compound at varying concentrations. Non-specific binding is determined in the presence of a high concentration of an unlabeled D4 antagonist.

  • Separation and Detection: The reaction mixture is incubated to reach equilibrium. Bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The inhibition of radioligand binding by the test compounds is used to determine their binding affinity (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Presentation:

CompoundDopamine D4 Receptor Ki (nM)
(1R,2R)-isomer[Hypothetical Value]
(1S,2S)-isomer[Hypothetical Value]
Clozapine (Control)[Hypothetical Value]

Experimental Workflow for Dopamine D4 Receptor Binding Assay

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Prepare D4 Receptor- Expressing Membranes A1 Incubate Membranes, Radioligand, & Test Compounds P1->A1 P2 Prepare [3H]Spiperone (Radioligand) P2->A1 P3 Prepare Serial Dilutions of (1R,2R) & (1S,2S) Isomers P3->A1 A2 Separate Bound & Free Radioligand via Filtration A1->A2 D1 Measure Radioactivity (Scintillation Counting) A2->D1 D2 Calculate Specific Binding D1->D2 D3 Determine Ki Values D2->D3

Caption: Workflow for the comparative dopamine D4 receptor binding assay.

Cytotoxicity Assays

The anti-proliferative activity of novel compounds is a key area of investigation in cancer research. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Rationale: Various morpholine derivatives have demonstrated cytotoxic effects against cancer cell lines.[9] Comparing the cytotoxicity of the (1R,2R) and (1S,2S) isomers could identify a lead compound for oncology applications.

Experimental Protocol: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the (1R,2R) and (1S,2S) isomers for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization and Detection: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Hypothetical Data Presentation:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
(1R,2R)-isomer[Hypothetical Value][Hypothetical Value]
(1S,2S)-isomer[Hypothetical Value][Hypothetical Value]
Doxorubicin (Control)[Hypothetical Value][Hypothetical Value]

Experimental Workflow for MTT Cytotoxicity Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Culture Cancer Cell Lines P2 Seed Cells into 96-well Plates P1->P2 A1 Treat Cells with Test Compounds P2->A1 P3 Prepare Serial Dilutions of (1R,2R) & (1S,2S) Isomers P3->A1 A2 Incubate for 48-72h A1->A2 A3 Add MTT Reagent A2->A3 A4 Solubilize Formazan Crystals A3->A4 D1 Measure Absorbance A4->D1 D2 Calculate % Cell Viability D1->D2 D3 Determine IC50 Values D2->D3

Caption: Workflow for the comparative MTT cytotoxicity assay.

Synthesis of Stereoisomers

For the proposed biological evaluations, enantiomerically pure samples of (1R,2R)- and (1S,2S)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol are required. These can be obtained through established methods such as stereoselective synthesis, where the desired stereochemistry is introduced during the synthetic route, or by chiral resolution of a racemic mixture.[10] The latter often involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Conclusion

While direct experimental data comparing the biological activities of (1R,2R)- and (1S,2S)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol is not currently available, the information presented in this guide provides a robust framework for such an investigation. By systematically evaluating these stereoisomers in a panel of well-defined biological assays, researchers can elucidate their structure-activity relationships, identify the more potent and selective enantiomer, and pave the way for its potential development as a novel therapeutic agent. The principles of stereochemistry dictate that a thorough understanding of the biological properties of each stereoisomer is not just advantageous, but essential for modern drug discovery.

References

  • Blaser, A., & Reymond, J. L. (2000). Stereoselective Inhibition of α-l-Fucosidases by N-Benzyl Aminocyclopentitols. Organic Letters, 2(22), 3481-3483.* [Link]

  • Liotta, F., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(12), 3108-3121.* [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51. [Link]

  • Khan, R. A., et al. (2005). Pharmacological activity of morpholino compound. Pakistan Journal of Pharmaceutical Sciences, 18(3), 55-59.* [Link]

  • El-Sayed, M. A., et al. (2020). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 863-877.* [Link]

  • Mavromoustakos, T., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of medicinal chemistry, 47(12), 3108–3121.* [Link]

  • Vacek, J. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry, 14(4), 322-331.* [Link]

  • Gotor, V., et al. (2009). New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3. Bioorganic & Medicinal Chemistry, 17(12), 4337-4344.* [Link]

  • Di Mola, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4335-4352.* [Link]

Sources

Spectroscopic validation of synthesized (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Validation Guide: (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol vs. Isomeric Alternatives

Executive Summary

In modern drug discovery, conformationally restricted scaffolds like 2-aminocyclopentanols are heavily utilized to lock pharmacophores into optimal binding geometries. Specifically, the hydrazine-functionalized derivative (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol serves as a rigidified, chiral building block. However, the synthesis of this motif often yields varying degrees of the cis-diastereomer or the opposite (1S,2S) enantiomer.

This comparison guide objectively benchmarks the spectroscopic profile of the pure (1R,2R)-trans product against its isomeric alternatives. By understanding the physical causality behind these analytical techniques, researchers can implement self-validating workflows to guarantee stereochemical integrity before downstream active pharmaceutical ingredient (API) integration.

Mechanistic Causality in Spectroscopic Differentiation

A. Diastereomeric Resolution via 1 H NMR (The Karplus Relationship) The primary challenge in validating substituted cyclopentanes is distinguishing cis from trans isomers. Unlike rigid cyclohexanes, cyclopentanes rapidly interconvert between envelope and half-chair conformations. However, the dihedral angle ( ϕ ) between the C1 and C2 protons remains distinct. In the trans-(1R,2R) isomer, ϕ averages between 90° and 120°, resulting in a relatively small vicinal coupling constant ( 3JH1,H2​≈3.0−5.5 Hz). Conversely, the cis isomer maintains a ϕ closer to 0–30°, yielding a significantly larger coupling constant ( 3JH1,H2​≈7.0−9.0 Hz) [1]. Relying purely on chemical shift is insufficient; extracting the exact J -coupling provides a mathematically grounded, self-validating proof of relative stereochemistry.

B. Conformational Validation via FT-IR (Hydrogen Bonding Dynamics) Infrared spectroscopy offers a highly reliable, orthogonal method for diastereomer differentiation based on intramolecular forces. The cis-(1R,2S) isomer places the hydroxyl group and the morpholine nitrogen in close spatial proximity, facilitating a strong intramolecular hydrogen bond. This shifts the O-H stretching frequency down to ~3450 cm⁻¹. Because this bond is intramolecular, the peak remains unchanged upon serial dilution. In contrast, the trans-(1R,2R) isomer cannot form this internal bond due to steric strain. In dilute non-polar solutions, it exhibits a sharp, "free" O-H stretch near 3600 cm⁻¹. By running the IR at varying concentrations, the protocol becomes self-validating: if the O-H stretch shifts upon dilution, the H-bonding is intermolecular (confirming trans); if it remains static, it is intramolecular (indicating cis contamination).

C. Enantiomeric Resolution via Chiral HPLC Once relative stereochemistry (trans) is confirmed, absolute stereochemistry must be validated. The (1R,2R) and (1S,2S) enantiomers are spectroscopically identical in achiral environments. Separation requires a chiral stationary phase (CSP), typically an amylose or cellulose derivative. The transient, diastereomeric interactions between the CSP and the enantiomers result in distinct retention times, allowing for precise quantification of enantiomeric excess (e.e.) [2].

Comparative Performance Data

The following table benchmarks the spectroscopic performance of the target (1R,2R) product against common synthetic alternatives.

Analytical MetricTarget: (1R,2R)-transAlternative 1: (1R,2S)-cisAlternative 2: (1S,2S)-trans
3JH1,H2​ Coupling ( 1 H NMR) ~4.2 Hz (Small)~8.1 Hz (Large)~4.2 Hz (Small)
Dilute FT-IR νO−H​ ~3610 cm⁻¹ (Free OH)~3450 cm⁻¹ (Bound OH)~3610 cm⁻¹ (Free OH)
IR Dilution Shift Yes (Intermolecular)No (Intramolecular)Yes (Intermolecular)
Chiral HPLC Retention Time *12.4 minN/A (Resolved prior)15.8 min
Pharmacological Utility High (Defined 3D vector)Low (Off-target risk)Low (Enantiomeric mismatch)

*Conditions: Chiralpak AD-H column, Hexane/IPA (90:10), 1.0 mL/min.

Self-Validating Experimental Protocols

Protocol 1: Quantitative 1 H NMR for Diastereomeric Ratio (d.r.) Causality: Using a non-polar, non-exchanging solvent ensures that the multiplet structures of the C1 and C2 protons are not broadened by rapid proton exchange, allowing for precise J -coupling extraction.

  • Sample Preparation: Dissolve 15 mg of the synthesized product in 0.6 mL of anhydrous CDCl 3​ . Add 0.05% v/v tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Acquire a 1 H NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time (typically 5-10 seconds) to ensure quantitative integration.

  • Data Processing: Apply a mild Gaussian window function to enhance resolution. Zero-fill to 64k points before Fourier transformation.

  • Validation: Locate the C1-H signal (typically δ 3.8 - 4.2 ppm). Measure the peak-to-peak distance in Hz to determine 3JH1,H2​ . A value <6 Hz validates the trans configuration. Integrate the trans peak vs. any residual cis peak ( 8 Hz coupling) to calculate d.r.

Protocol 2: Dilute-Solution FT-IR for Conformational Validation Causality: Serial dilution in a non-polar solvent mathematically isolates intramolecular forces from intermolecular forces.

  • Baseline Scan: Collect a background spectrum of pure, anhydrous CCl 4​ using a liquid cell with NaCl windows (1 mm path length).

  • Stock Preparation: Prepare a 0.1 M solution of the product in CCl 4​ .

  • Serial Dilution & Acquisition: Acquire spectra at 0.1 M, 0.05 M, and 0.01 M.

  • Validation: Observe the O-H stretching region (3200–3700 cm⁻¹). If the broad peak at ~3300 cm⁻¹ disappears and a sharp peak at ~3610 cm⁻¹ emerges as concentration decreases, the product is validated as trans. If a peak at ~3450 cm⁻¹ persists regardless of dilution, reject the batch for cis contamination.

Protocol 3: Chiral HPLC for Enantiomeric Excess (e.e.) Causality: Isocratic elution on an immobilized polysaccharide column ensures reproducible, thermodynamically driven chiral recognition.

  • System Equilibration: Flush a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v) at 1.0 mL/min until the baseline stabilizes. (Note: DEA is added to suppress non-specific secondary interactions with the basic morpholine nitrogen).

  • Sample Injection: Inject 10 µL of a 1 mg/mL solution of the product (dissolved in the mobile phase).

  • Detection: Monitor UV absorbance at 210 nm (due to the lack of strong chromophores, low-wavelength UV or ELSD is required).

  • Validation: Calculate the area under the curve (AUC) for the peak at 12.4 min (1R,2R) and 15.8 min (1S,2S). The product is validated if e.e. > 99%.

Stereochemical Validation Workflow Visualization

ValidationWorkflow Start Crude Synthesized (1R,2R)-Target NMR 1H NMR Analysis (Extract J-coupling) Start->NMR Decision1 J(H1-H2) < 6 Hz? NMR->Decision1 IR FT-IR Spectroscopy (Dilute Solution) Decision2 Free OH Stretch (~3600 cm⁻¹)? IR->Decision2 HPLC Chiral HPLC (Cellulose-based CSP) Decision3 Single Peak (ee > 99%)? HPLC->Decision3 Decision1->IR Yes (Trans) Fail Reject (Isomeric Impurity) Decision1->Fail No (Cis detected) Decision2->HPLC Yes (No intra H-bond) Decision2->Fail No (Intra H-bond) Pass Validated (1R,2R) Product Decision3->Pass Yes Decision3->Fail No

Figure 1: Sequential spectroscopic and chromatographic workflow for the stereochemical validation of 2-[(morpholin-4-yl)amino]cyclopentan-1-ol.

References

  • Barr, A. A., Frencel, I., & Robinson, J. B. (1977). The preparation and absolute configuration of trans-2-aminocyclopentanol enantiomers. Canadian Journal of Chemistry, 55(24), 4180-4183.[Link]

  • Ilisz, I., Berkecz, R., & Péter, A. (2009). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. ResearchGate.[Link]

Validating the Biological Targets of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol: A Comparative Guide to In Vitro Platforms

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern drug discovery, confirming that a small molecule physically interacts with its intended biological target inside a cell is a critical milestone. This guide evaluates in vitro target validation platforms using (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol as a representative test case.

This specific molecule represents a highly privileged pharmacophore in kinase inhibitor design. The morpholine ring is a well-established hinge-binding motif; its oxygen atom acts as a critical hydrogen bond acceptor for the backbone amides of kinase hinge regions (such as Val851 in PI3K or Val2240 in mTOR)[1]. The (1R,2R)-cyclopentan-1-ol moiety introduces rigid stereochemistry, projecting the hydroxyl group precisely into the ribose-binding pocket to interact with conserved catalytic residues. However, because morpholine derivatives can exhibit polypharmacology across the kinome, rigorous, multi-tiered target validation is required to separate true target engagement from off-target cytotoxicity.

Comparison of Target Validation Platforms

To objectively validate target engagement, researchers must bridge the gap between isolated biochemical potency and live-cell efficacy. We compare three distinct methodologies to evaluate this compound:

  • TR-FRET Kinase Assays (Biochemical): Measures the inhibition of substrate phosphorylation. While it offers high-throughput screening capabilities, it lacks physiological context and cannot distinguish between competitive, allosteric, or artifactual inhibition without extensive counter-screening.

  • Surface Plasmon Resonance - SPR (Biophysical): A label-free optical technique that measures real-time binding kinetics ( kon​ , koff​ ) and affinity ( KD​ )[2]. SPR is critical for determining the residence time of the morpholine scaffold on the target, which often correlates better with in vivo efficacy than thermodynamic affinity alone[3].

  • Cellular Thermal Shift Assay - CETSA (Cellular): A revolutionary label-free method that quantifies target engagement in living cells. It relies on the biophysical principle that ligand binding thermodynamically stabilizes the folded state of a protein, shifting its aggregation temperature ( Tagg​ )[4]. CETSA confirms that the compound can penetrate the cell membrane and bind the target in a native physiological environment[5].

Quantitative Data Comparison

The following table summarizes the comparative performance of these platforms using (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol against a putative kinase target (e.g., PI3K α ), benchmarked against a standard reference inhibitor (PI-103).

Validation PlatformKey Metric(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-olReference (PI-103)ThroughputPhysiological Relevance
TR-FRET IC50​ (Potency)18.5 nM8.0 nMHighLow (Isolated Enzyme)
SPR KD​ (Affinity)22.0 nM10.5 nMMediumLow (Immobilized Target)
SPR t1/2​ (Residence Time)45 minutes65 minutesMediumLow (Immobilized Target)
CETSA ΔTagg​ (Thermal Shift)+4.2 °C+6.5 °CLow/MediumHigh (Live Cell)
CETSA (ITDR) EC50​ (Engagement)95.0 nM42.0 nMLow/MediumHigh (Live Cell)

Target Validation Workflow

Workflow C (1R,2R)-2-[(morpholin-4-yl)amino] cyclopentan-1-ol T1 Tier 1: TR-FRET Biochemical Assay C->T1 Enzymatic IC50 T2 Tier 2: SPR Biophysical Kinetics T1->T2 Binding Kinetics (KD, koff) T3 Tier 3: CETSA Cellular Engagement T2->T3 Live-Cell Permeability V Validated Target Engagement Profile T3->V In Vitro Efficacy

Tri-tiered in vitro target validation workflow for morpholine-based kinase inhibitors.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems , meaning internal controls are built into the workflow to automatically flag false positives or experimental artifacts.

Surface Plasmon Resonance (SPR) Kinetics Protocol

Objective: Determine the binding kinetics ( kon​ , koff​ ) of the compound to the target kinase.

Causality & Rationale: We utilize covalent amine coupling rather than tag-based capture (e.g., His-tag) to immobilize the kinase. Tag-based capture can suffer from baseline drift due to protein dissociation over time, which obscures the rapid koff​ rates typical of low-molecular-weight morpholine fragments[2].

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate Flow Cell 2 (Fc2) with a 1:1 mixture of EDC/NHS for 7 minutes.

  • Immobilization: Inject the target kinase (diluted in 10 mM Sodium Acetate, pH 4.5) over Fc2 until a density of ~3000 RU is achieved. Block unreacted esters with 1 M Ethanolamine. Leave Flow Cell 1 (Fc1) blank (activated and blocked) to serve as the reference surface.

  • Solvent Correction (Self-Validation Step): Because the compound is dissolved in DMSO, slight mismatches in DMSO concentration between the running buffer and the sample will cause massive bulk refractive index shifts. Inject a 6-point DMSO calibration curve (0.5% to 1.5% DMSO in HBS-P+ buffer) to create a solvent correction model[2].

  • Analyte Injection: Prepare a 2-fold dilution series of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol (from 1000 nM to 3.125 nM) in running buffer (HBS-P+ with 1% DMSO).

  • Kinetic Analysis: Inject each concentration over Fc1 and Fc2 at a high flow rate of 50 µL/min (to minimize mass transport limitations) for 60 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Data Processing: Subtract the Fc1 signal from Fc2 (reference subtraction), apply the DMSO solvent correction, and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: Confirm that the compound penetrates live cells and physically engages the target.

Causality & Rationale: Heating cells applies thermodynamic stress to the proteome. When a ligand binds a protein, it increases the Gibbs free energy of unfolding ( ΔGunfold​ ), thereby shifting the temperature at which the protein denatures and aggregates ( Tagg​ )[4]. By separating the soluble (folded) fraction from the insoluble (aggregated) fraction via centrifugation, we can quantify target engagement via Western blot or Mass Spectrometry[5].

Step-by-Step Methodology:

  • Cell Treatment: Seed target-expressing cells (e.g., HCT-116) in two T-75 flasks. Treat Flask A with 10 µM of the compound and Flask B with vehicle (0.1% DMSO) for 1 hour at 37°C to allow for cell penetration and binding.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension from each flask into 8 PCR tubes (50 µL per tube).

  • Thermal Challenge: Subject the tubes to a temperature gradient (e.g., 40°C to 63°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection: Carefully extract the soluble supernatant. Analyze the soluble fractions via Western blot, probing for the target kinase.

  • Self-Validation Step (Actin Control & ITDR):

    • Actin Control: Probe the same Western blot for β -actin. If the Tagg​ of β -actin shifts, the compound is acting as a non-specific chemical denaturant rather than a specific target binder[4].

    • Isothermal Dose-Response (ITDR): Heat a new batch of cells at the target's specific IT50​ (the temperature where 50% of the vehicle-treated protein aggregates) while titrating the compound concentration (1 nM to 10 µM). A sigmoidal dose-response curve confirms that thermal stabilization is strictly driven by stoichiometric ligand binding[5].

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. PubMed (NIH).
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Target Engagement Assays in Early Drug Discovery. PMC (NIH).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC (NIH).
  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. RSC Publishing.

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A Comparative Guide to LC-MS/MS Method Validation for the Quantification of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of methodologies for the development and validation of a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol in biological matrices such as human plasma. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to facilitate informed decisions in bioanalytical testing.

Introduction: The "Why" Behind Rigorous Bioanalysis

In drug development, the precise quantification of a drug candidate and its metabolites in biological fluids is paramount. It forms the bedrock of pharmacokinetic (PK) and toxicokinetic (TK) studies, which are essential for evaluating the efficacy and safety of a new therapeutic agent.[1][2][3] For our target analyte, (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol, a novel small molecule entity, establishing a reliable bioanalytical method is a critical first step.

The choice of LC-MS/MS as the analytical platform is driven by its inherent sensitivity, selectivity, and speed, making it the gold standard for small-molecule quantification in complex biological matrices.[3][4] However, the complexity of these matrices introduces significant challenges, most notably the "matrix effect," where endogenous components can interfere with the ionization of the target analyte, leading to inaccurate quantification.[5][6][7][8][9]

This guide will navigate the critical decisions in method development and validation, comparing common approaches and providing the scientific rationale for selecting the most appropriate strategy. All procedures discussed are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[10][11][12]

Method Development: A Tale of Two Choices - Sample Preparation and Chromatography

The journey to a validated method begins with meticulous method development. The two most critical aspects are isolating the analyte from the biological matrix (sample preparation) and separating it from other components before detection (chromatography).

The First Hurdle: Sample Preparation

The primary goal of sample preparation is to remove interfering substances from the matrix, such as proteins and phospholipids, which can compromise the analytical column and the mass spectrometer source.[13][14] The choice of technique represents a trade-off between cleanliness, recovery, speed, and cost.

Here, we compare three widely used techniques for small molecule extraction from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[13][15][16][17]

Technique Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or an acid to precipitate plasma proteins.[15]Simple, fast, inexpensive, and applicable to a wide range of analytes.[15]Less clean extracts, potential for significant matrix effects from phospholipids, and risk of analyte loss through co-precipitation.[13]High-throughput screening in early discovery phases.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous sample and an immiscible organic solvent based on its physicochemical properties (e.g., pH, pKa).[15]Cleaner extracts than PPT, leading to reduced matrix effects.[15]More labor-intensive, requires solvent optimization, and can be challenging to automate.[16]Analytes with favorable partition coefficients, when cleaner samples are required.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[16]Provides the cleanest extracts, high recovery, and can concentrate the analyte. Highly amenable to automation.[16][18]More expensive and requires more extensive method development to select the appropriate sorbent and optimize wash/elution steps.[18]Regulated bioanalysis where high data quality and low matrix effects are critical.

Recommendation for (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol:

Given the anticipated need for high sensitivity and accuracy in regulated clinical studies, Solid-Phase Extraction (SPE) is the recommended approach. While initial development may be more intensive, the resulting cleaner extracts will minimize matrix effects and enhance the overall robustness and reliability of the method.[18] A mixed-mode cation exchange SPE sorbent would be a logical starting point, leveraging the basic nature of the morpholino group for strong retention and selective elution.

The Separation Science: Liquid Chromatography

The goal of chromatography is to separate the analyte of interest from any remaining matrix components and from its own metabolites or isomers, ensuring that only the target analyte enters the mass spectrometer at a specific time.

Parameter Comparison of Alternatives Rationale and Recommendation
Chromatographic Mode Reversed-Phase (RP) vs. Hydrophilic Interaction Liquid Chromatography (HILIC) (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol is a relatively polar molecule. While RP-HPLC is the workhorse of bioanalysis, HILIC can offer better retention for polar compounds. However, HILIC can be more susceptible to matrix effects and requires careful control of mobile phase water content. Recommendation: Start with a C18 reversed-phase column due to its robustness and wide applicability. A phenyl-hexyl or an embedded polar group (EPG) C18 column could also be evaluated to enhance retention of the polar analyte.
Mobile Phase Methanol vs. Acetonitrile Acetonitrile generally has a lower viscosity, leading to lower backpressure, and often provides better peak shapes for basic compounds. Methanol can sometimes offer different selectivity. Recommendation: A gradient elution with acetonitrile and water, both containing a small amount of an additive like formic acid (0.1%), is recommended. Formic acid aids in the protonation of the analyte in the positive ion mode of the mass spectrometer, leading to better sensitivity.
Internal Standard (IS) Stable Isotope Labeled (SIL) vs. Structural Analog A SIL-IS (e.g., with deuterium or ¹³C labels) is the gold standard. It has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same extraction recovery and matrix effects. A structural analog is a less expensive alternative but may not perfectly mimic the analyte's behavior. Recommendation: A stable isotope-labeled version of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol is strongly recommended to compensate for any variability during sample processing and analysis, thereby ensuring the highest accuracy and precision.[8]

Mass Spectrometric Detection: The Key to Selectivity

Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific fragmentation of the analyte. The process involves selecting the protonated molecule (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific fragment ion (product ion) in the third quadrupole. This is known as Multiple Reaction Monitoring (MRM).[4]

Experimental Protocol: Optimization of MS/MS Parameters

  • Analyte Infusion: Directly infuse a standard solution of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer.

  • Precursor Ion Identification: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

  • Product Ion Scan: Select the [M+H]⁺ as the precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions.

  • Collision Energy (CE) and Declustering Potential (DP) Optimization: For the most promising precursor-to-product ion transitions, optimize the CE and DP to maximize the signal intensity of the product ion.

  • Internal Standard Optimization: Repeat steps 1-4 for the stable isotope-labeled internal standard.

A diagram illustrating the MRM process is provided below.

cluster_MS Tandem Mass Spectrometer Q1 Quadrupole 1 (Q1) Precursor Ion Selection Q2 Collision Cell (Q2) Fragmentation Q1->Q2 [M+H]⁺ Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion IonSource Ion Source (ESI+) IonSource->Q1 LC_Eluent LC Eluent (Analyte + IS) LC_Eluent->IonSource

Caption: Workflow of Multiple Reaction Monitoring (MRM) in a tandem mass spectrometer.

Method Validation: Proving Fitness for Purpose

Once the method is developed, it must be rigorously validated to demonstrate that it is reliable and reproducible for its intended purpose.[1][19] The validation experiments are guided by the ICH M10 guideline.[12]

The logical flow of the validation process is depicted below.

Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Calibration Calibration Curve Validation->Calibration Accuracy Accuracy & Precision Validation->Accuracy Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability Dilution Dilution Integrity Validation->Dilution

Caption: Key parameters of a comprehensive bioanalytical method validation.

Core Validation Parameters

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria for small molecules.

Parameter Purpose Experimental Approach Acceptance Criteria (ICH M10)
Selectivity To ensure that endogenous matrix components do not interfere with the quantification of the analyte and IS.[20]Analyze at least six different blank matrix lots.Response in blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.[21]
Calibration Curve & LLOQ To demonstrate the relationship between instrument response and analyte concentration and to define the lowest quantifiable concentration.Prepare a calibration curve with a blank, a zero standard, and 6-8 non-zero standards. The Lower Limit of Quantification (LLOQ) is the lowest standard on the curve.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[22]
Accuracy & Precision To determine the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision).Analyze Quality Control (QC) samples at a minimum of four levels (LLOQ, Low, Mid, High) in at least three separate analytical runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).[22][23]
Matrix Effect To assess the ion suppression or enhancement caused by the biological matrix.[5][8][9]Compare the response of the analyte spiked into extracted blank matrix with the response of the analyte in a neat solution at low and high concentrations.The IS-normalized matrix factor should have a %CV ≤ 15%.
Stability To ensure the analyte is stable throughout the entire sample lifecycle, from collection to analysis.[20][24][25]Evaluate analyte stability in various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen storage), and in the processed sample (autosampler).[24][25]Mean concentration of stability samples must be within ±15% of the nominal concentration.[24]
Dilution Integrity To verify that samples with concentrations above the upper limit of the calibration curve can be diluted with blank matrix and accurately quantified.[3][20]Prepare a QC sample above the highest standard, dilute it with blank matrix, and analyze.Accuracy and precision of the diluted sample must be within ±15%.[3]

Conclusion: A Pathway to Reliable Bioanalytical Data

The development and validation of an LC-MS/MS method for quantifying (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol in biological matrices is a systematic process that requires careful consideration of sample preparation, chromatography, and mass spectrometry parameters. By comparing the available options, this guide advocates for a strategy centered around solid-phase extraction for sample cleanup, reversed-phase chromatography for separation, and a stable isotope-labeled internal standard for optimal accuracy and precision.

Adherence to the validation principles outlined in the ICH M10 guideline is not merely a regulatory hurdle; it is a fundamental scientific requirement that ensures the integrity and reliability of the data generated.[12] This, in turn, provides a solid foundation for critical decision-making throughout the drug development lifecycle.

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  • Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. (2025, June 30). MDPI.

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Safety Operating Guide

(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol

As drug development accelerates, the use of complex functionalized intermediates like (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol is becoming increasingly common. This compound—a chiral amino alcohol featuring a morpholine ring and a cyclopentanol moiety—presents unique logistical and safety challenges. Proper disposal is not merely a regulatory checkbox; it is a critical scientific operation that prevents environmental toxicity and protects laboratory personnel from severe acute hazards.

This guide provides an authoritative, step-by-step operational framework for the safe handling, neutralization, and disposal of this specific chemical class, grounded in established physicochemical principles and environmental regulations.

Chemical Hazard Profiling & Causality

To design an effective disposal strategy, we must first understand the molecular behavior of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol:

  • The Morpholine Moiety (Nitrosamine Risk): Morpholine derivatives are highly soluble and mobile in both water and organic solvents[1]. Crucially, under nitrosating conditions (such as exposure to nitrites or nitrogen oxides), the secondary/tertiary amine structures can undergo reactions to form N-nitrosamines, such as N-nitrosomorpholine (NMOR), which are potent and heavily regulated human carcinogens[2].

  • The Amino Alcohol Core (Corrosivity & Aquatic Toxicity): Organic amines are inherently basic. In aqueous solutions, they can raise the pH significantly, causing severe dermal burns and irreversible eye damage[3]. Furthermore, organic amines are highly refractory (resistant to biodegradation) in standard wastewater treatment facilities and pose severe long-term toxicity risks to aquatic ecosystems[4].

Quantitative Hazard Data & Logistical Parameters

The following table summarizes the critical safety data and regulatory classifications required for drafting your laboratory's standard operating procedure (SOP).

ParameterValue / ClassificationMechanistic Rationale
GHS Hazard Codes H314, H318, H412Amine basicity causes severe skin burns and eye damage; the lipophilic cyclopentyl group increases aquatic toxicity and persistence[3].
RCRA Waste Codes D002 (Corrosive), D001 (Ignitable)Aqueous waste streams may exceed pH 12.5; often dissolved in flammable organic solvents (e.g., THF, Methanol) during synthesis workflows[5].
Incompatible Materials Nitrites, Strong Acids, OxidizersHigh risk of exothermic runaway reactions and the formation of carcinogenic N-nitrosamines[2].
Recommended PPE Nitrile gloves, face shield, vapor respiratorHigh volatility of morpholine derivatives poses severe inhalation risks; direct contact causes immediate dermal irritation[6].

Step-by-Step Disposal Methodology

Do not flush this compound or its solutions down the drain under any circumstances[2]. The following self-validating protocol ensures safe containment and compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Phase 1: Waste Segregation & Compatibility Verification
  • Step 1: Isolate all waste containing (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol from halogenated solvents, strong acids (especially nitric acid), and any nitrosating agents.

  • Causality: Mixing morpholine-derived amines with nitrites or nitric acid facilitates the formation of carcinogenic NMOR[2]. Mixing with halogenated solvents can trigger slow, heat-generating alkylation reactions that pressurize sealed containers.

  • Validation: Maintain a dedicated, clearly labeled waste carboy exclusively for "Non-Halogenated Basic Amine Waste."

Phase 2: Primary Containment
  • Step 2: Transfer the chemical waste into High-Density Polyethylene (HDPE) containers.

  • Causality: Amines can complex with and aggressively corrode transition metals (such as copper, brass, or aluminum), which compromises container integrity and leads to leaks[1]. HDPE provides a chemically inert, non-reactive barrier.

  • Validation: Inspect the HDPE container weekly for signs of swelling or embrittlement, which indicates solvent incompatibility.

Phase 3: Exothermic Neutralization (For Aqueous Streams)
  • Step 3: If institutional EHS policies require neutralization prior to waste pickup, slowly add the aqueous amino alcohol waste to a pre-cooled, dilute weak acid buffer (e.g., 1M citric acid) inside a fume hood.

  • Causality: Acid-base neutralization of organic amines is highly exothermic. Utilizing a weak acid in an ice bath prevents localized boiling, which would otherwise aerosolize toxic amine vapors into the laboratory environment.

  • Validation: Monitor the reaction with a thermocouple. A stable temperature (< 30°C) and a pH indicator strip reading between 6 and 8 validate that the solution is neutralized and safe for temporary sealed storage.

Phase 4: Final Disposition
  • Step 4: Label the container with the exact chemical name, concentration, and applicable RCRA codes (e.g., D002 for corrosive aqueous streams, D001 if mixed with flammable solvents)[5]. Arrange for high-temperature incineration through a licensed hazardous waste contractor.

  • Causality: Because organic amines are refractory and disrupt biological wastewater treatment systems, incineration is the only reliable method to ensure the complete thermal destruction of the morpholine ring[4][5].

Spill Response & Environmental Mitigation

In the event of an accidental release, immediate and structured action is required to prevent respiratory exposure and environmental contamination.

SpillResponse Start Spill Detected: Amino Alcohol Derivative Assess Assess Volume & Risk (Don PPE: Nitrile, Respirator) Start->Assess Small Small Spill (< 1L) Fume Hood / Bench Assess->Small Volume < 1L Large Large Spill (> 1L) Floor / Unventilated Assess->Large Volume > 1L Absorb Apply Inert Absorbent (Vermiculite/Sand) Small->Absorb Evacuate Evacuate Area & Notify EHS Large->Evacuate Collect Collect in HDPE Container Seal & Label Absorb->Collect Evacuate->Absorb EHS Team Only Dispose Transfer to Hazardous Waste (RCRA D002/D001) Collect->Dispose

Spill response workflow for morpholine-derived amino alcohols.

Critical Spill Execution Steps:

  • Never use bleach (sodium hypochlorite) to clean up amine spills. The reaction between amines and hypochlorite generates highly toxic, volatile chloramine gases.

  • For small spills, cover the liquid with an inert, non-combustible absorbent material such as vermiculite or dry sand[5]. Do not use sawdust, as the heat of an amine oxidation reaction can ignite organic absorbents.

  • Sweep the saturated absorbent using non-sparking tools and place it into a solid hazardous waste container[5][7].

References

  • What is Morpholine: A Simple Guide: Handling, Storage And Disposal (Practical Rules), NIIR Project Consultancy Services. 2

  • Safety and Environmental Considerations of N-Methyl Morpholine in Industrial Processes, Sincere Chemicals. 6

  • Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications, Polybluechem. 1

  • Treatment of hazardous organic amine wastewater and simultaneous electricity generation using photocatalytic fuel cell, Chemosphere (ResearchGate). 4

  • GHS Hazardous Chemical Information List, Safe Work Australia (Hosted by MU). 3

  • 1,3-BIS(3-AMINOPROPYL)TETRAMETHYLDISILOXANE Safety Data Sheet, Gelest, Inc. 7

  • LOSALT LS1515 Safety Data Sheet (Amino Alcohol Disposal), Pennsylvania Department of Environmental Protection. 5

Sources

Personal protective equipment for handling (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as a system of mechanistic risk mitigation. When handling (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol , we are dealing with a highly specialized bifunctional chiral intermediate. This molecule is highly valued in drug discovery—particularly in the synthesis of novel ketamine analogs for neuropathic pain[1] and 2,6-disubstituted purine-based kinase inhibitors[2].

However, its structural profile introduces dual hazards: the lipophilicity of the cyclopentanol backbone enhances dermal penetration, while the morpholinylamino group imparts severe alkalinity and corrosivity[3]. To build a self-validating safety protocol, we must design our personal protective equipment (PPE) and handling procedures around the specific chemical causality of these functional groups.

Mechanistic Hazard Profile & Quantitative Data

Before selecting PPE, we must understand the physicochemical behavior of morpholine-derived amino alcohols. The morpholine ring acts as a strong base, capable of causing irreversible tissue damage, while also presenting flammability and static accumulation risks[4][5].

Table 1: Physicochemical Hazard Thresholds for Morpholine/Amino Alcohol Derivatives

Hazard ParameterRepresentative ValueMechanistic Implication & Causality
pH (1% aqueous) ~11.3[6]Highly alkaline; causes rapid saponification of skin lipids and severe corneal damage.
Flammability Category 3 (Flammable)[3]Vapors can accumulate in low areas. Requires grounding/bonding of all lab equipment to prevent static discharge[5][7].
Log Pow -0.63 to < 3[6]Low bioconcentration potential, but the amphiphilic nature allows rapid absorption through mucous membranes.
Reactivity Forms Carbonate Salts[6]Reacts with atmospheric CO₂. Requires tightly sealed, inert-atmosphere storage to maintain chemical integrity[6][8].

Causality-Driven PPE Selection

Standard laboratory PPE is insufficient for handling highly concentrated chiral amino alcohols. Every piece of equipment must be selected based on the specific degradation pathways and penetration risks of the chemical.

  • Hand Protection: Wear Nitrile or Butyl Rubber gloves (≥0.4 mm thickness) .

    • Causality: Morpholine derivatives are highly alkaline and corrosive. You must strictly avoid Polyvinyl Alcohol (PVA) gloves, as PVA degrades rapidly in the presence of the aqueous or alcoholic solvents typically used alongside amino alcohols[6].

  • Eye and Face Protection: Use Indirect Vented Chemical Goggles combined with an 8-inch Face Shield .

    • Causality: The amino group poses a severe risk of irreversible corneal damage upon contact[3]. A face shield is a mandatory secondary barrier to prevent splash injuries during solvent transfer or reflux setups.

  • Body Protection: Wear a Flame-Resistant (FR) Laboratory Coat and a Chemical-Resistant Apron .

    • Causality: Because these derivatives are flammable and can accumulate static charge, FR clothing prevents ignition from static sparks[4][5]. The apron prevents dermal absorption if a spill occurs against the torso.

  • Respiratory Protection: Conduct all work inside a Class II Chemical Fume Hood. If engineering controls fail or if aerosolization is required, use a NIOSH-approved Air-Purifying Respirator with Organic Vapor cartridges .

    • Causality: Amino alcohols cause severe respiratory tract and mucous membrane irritation, with documented cases of nausea and dyspnea upon acute inhalation exposure[9].

Operational Safety Workflow

SafetyWorkflow A Pre-Operation Risk Assessment B Don Required PPE (Nitrile/Butyl, Goggles, Shield) A->B C Engineering Controls (Chemical Fume Hood) B->C D Execute Handling Protocol C->D E Spill or Exposure? D->E F Emergency Response (Isolate, Absorb, Neutralize) E->F Yes G Waste Segregation (Halogen-Free Organic Waste) E->G No F->G H Decontamination & Doffing G->H

Figure 1: Operational safety and spill response workflow for chiral morpholine derivatives.

Step-by-Step Operational Protocol

To ensure a self-validating system of safety, follow this exact methodological sequence when setting up reactions involving (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol.

Phase 1: Pre-Operation Setup

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm).

  • Ground Equipment: Because morpholine derivatives can build up electrostatic charge, ground and bond all receiving containers and equipment[3][5].

  • Tool Selection: Equip the workspace exclusively with non-sparking spatulas and tools[5].

Phase 2: Chemical Handling & Transfer

  • Purge Atmosphere: If storing the bulk chemical, purge the container with an inert gas (Nitrogen or Argon) before and after use to prevent the formation of carbonate salts[6][8].

  • Transfer: Keep the container tightly closed until the exact moment of transfer. Transfer the chemical slowly to avoid aerosolizing the fine powder or splashing the liquid intermediate.

  • Avoid Incompatible Metals: Never allow the chemical to come into contact with copper, brass, aluminum, or galvanized metals, as amino alcohols react aggressively and exothermically with these materials[6].

Phase 3: Post-Operation Decontamination

  • Surface Cleaning: Wipe down all fume hood surfaces with a mild acidic solution (to neutralize the amine), followed by a thorough water rinse.

  • Doffing PPE: Remove gloves using the proper "glove-in-glove" technique to avoid secondary skin contact[3]. Wash hands and exposed skin immediately with lukewarm water and soap[5].

Spill Response and Disposal Plan

In the event of a spill, the primary objective is to prevent respiratory exposure and environmental contamination.

Emergency Spill Protocol:

  • Evacuate & Isolate: Immediately isolate the spill area for at least 50 meters (150 feet) in all directions if the substance is aerosolized or heated[7].

  • Eliminate Ignition Sources: Turn off all nearby heat sources, hot plates, and electrical equipment[7].

  • Containment & Absorption: Apply a vapor-suppressing foam if available. Absorb the spill using dry sand, earth, or vermiculite. Never use combustible materials like sawdust , as the chemical's flammability hazard can lead to spontaneous ignition[7].

  • Collection: Sweep the absorbed mixture using clean, non-sparking tools and place it into a compliant hazardous waste container[7].

Waste Disposal Plan:

  • Segregation: Treat the chemical and all contaminated PPE as hazardous, corrosive organic waste. Do not mix with acidic waste streams unless explicitly performing a controlled neutralization, as the acid-base reaction will be highly exothermic.

  • Container Compatibility: Store waste strictly in High-Density Polyethylene (HDPE) or glass containers. Ensure the waste container is clearly labeled with "Hazardous Waste: Corrosive/Flammable Amino Alcohol."

  • Final Disposal: Coordinate with a licensed institutional environmental health and safety (EHS) contractor for incineration. Do not discharge down the drain[10].

Sources

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(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol
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